Fmoc-Gly-Gly-Gly-OH
Description
Properties
IUPAC Name |
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c25-18(23-11-20(27)28)9-22-19(26)10-24-21(29)30-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,26)(H,23,25)(H,24,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYBSGRVYRPYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427068 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170941-79-4 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-Gly-Gly-Gly-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties, synthesis, and applications of the versatile tripeptide, Fmoc-Gly-Gly-Gly-OH, a critical building block in modern peptide chemistry and drug development.
This compound, or N-(9-fluorenylmethoxycarbonyl)-triglycine, is a cornerstone building block in the field of peptide synthesis and a valuable component in the development of complex therapeutic molecules. Its unique structural features, particularly the presence of the base-labile Fmoc protecting group and the flexible triglycine (B1329560) chain, make it an indispensable tool for researchers in biochemistry, pharmacology, and materials science. This technical guide provides a detailed overview of its properties, experimental protocols for its use, and its role in various applications, with a focus on solid-phase peptide synthesis (SPPS) and its incorporation into antibody-drug conjugates (ADCs).
Core Physicochemical Properties
This compound is a white to off-white powder, a characteristic that is consistent across various suppliers.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₁N₃O₆ | [1] |
| Molecular Weight | 411.41 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (typical) | ≥97% (HPLC) | [1] |
| CAS Number | 170941-79-4 | [1] |
While a precise melting point for this compound is not consistently reported in publicly available literature, the related di-glycine compound, Fmoc-Gly-Gly-OH, has a reported melting point of 182°C.[2] The melting point of the mono-glycine derivative, Fmoc-Gly-OH, is consistently reported in the range of 174-178°C.[3][4][5]
Solubility: Information regarding the solubility of this compound is not extensively detailed in readily available datasheets. However, based on the properties of the closely related Fmoc-Gly-OH, it is expected to be soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), which are commonly used in peptide synthesis.[3][6] It is anticipated to have limited solubility in water.
Spectroscopic Data
Definitive public spectral data for this compound is limited. However, the expected NMR and IR spectral characteristics can be inferred from the structure and data available for Fmoc-Gly-OH.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenylmethoxycarbonyl (Fmoc) group, including aromatic protons and the methylene (B1212753) and methine protons of the fluorene (B118485) moiety. Additionally, signals corresponding to the methylene protons of the three glycine (B1666218) residues will be present. A certificate of analysis for the related Fmoc-Gly-Gly-OH confirms a ¹H NMR spectrum consistent with its structure.[7]
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the peptide bonds and the carboxylic acid, the α-carbons of the glycine units, and the carbons of the Fmoc group.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the amide groups, C=O stretching of the carbamate, amide, and carboxylic acid functionalities, and aromatic C-H and C=C stretching from the fluorene ring.
Key Applications and Experimental Protocols
The primary utility of this compound lies in its application as a building block in the synthesis of peptides and as a flexible linker in the construction of more complex biomolecules.
Solid-Phase Peptide Synthesis (SPPS)
This compound is extensively used in Fmoc-based SPPS, a technique that allows for the stepwise assembly of a peptide chain on a solid support.[1][8] The Fmoc group provides temporary protection of the N-terminal amine, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence.[9][10]
Below is a generalized experimental protocol for the incorporation of this compound into a peptide chain using manual SPPS.
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for the incorporation of Fmoc-amino acids in solid-phase peptide synthesis.
Detailed Protocol for Coupling this compound:
-
Resin Preparation: Start with a resin pre-loaded with the C-terminal amino acid of the target peptide. Swell the resin in a suitable solvent like DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Drain and repeat this step for another 15-20 minutes to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
-
Coupling:
-
In a separate vessel, pre-activate this compound (typically 2-5 equivalents relative to the resin loading capacity) with a coupling agent such as HBTU/HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]
-
Purification: The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Role as a Linker in Antibody-Drug Conjugates (ADCs)
This compound and its di-glycine counterpart are valuable as components of linkers in the synthesis of antibody-drug conjugates (ADCs).[11][12] ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC.
The triglycine motif provides a flexible and hydrophilic spacer within the linker.[13] This flexibility can be advantageous in ensuring that the attached drug molecule does not interfere with the antibody's binding to its target antigen. The hydrophilic nature of the glycine residues can also help to improve the overall solubility and pharmacokinetic properties of the ADC.
Logical Workflow for ADC Synthesis using a Glycine-containing Linker
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Gly-Gly-OH | 35665-38-4 | FF48582 | Biosynth [biosynth.com]
- 3. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Fmoc-Gly-OH manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]
- 6. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound - Ruixibiotech [ruixibiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
A Technical Guide to Fmoc-Gly-Gly-Gly-OH: A Key Building Block in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-glycyl-glycyl-glycine (Fmoc-Gly-Gly-Gly-OH), a crucial N-terminally protected tripeptide derivative. Its unique structural properties make it an indispensable tool in the fields of peptide chemistry, pharmacology, and bioconjugation. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in solid-phase peptide synthesis (SPPS) and the development of advanced therapeutics such as antibody-drug conjugates (ADCs).
Core Concepts: Chemical Structure and Properties
This compound is a derivative of the tripeptide triglycine (B1329560), where the N-terminal amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to modern peptide synthesis, as it is stable under a variety of reaction conditions but can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent.[1] The presence of three consecutive glycine (B1666218) residues imparts significant conformational flexibility to the molecule.
The chemical formula for this compound is C₂₁H₂₁N₃O₆, and its molecular weight is 411.41 g/mol .[1]
Physicochemical and Quantitative Data
A summary of the key quantitative and physical data for this compound is presented in the table below. This information is critical for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁N₃O₆ | [1] |
| Molecular Weight | 411.41 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (by HPLC) | ≥97% | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Solubility | Soluble in DMSO, DMF, acetonitrile, chloroform, dichloromethane (B109758), ethyl acetate, acetone (B3395972). Slightly soluble in methanol (B129727) and ethanol. Insoluble in water. | Inferred from Fmoc-Gly-OH |
Key Applications in Research and Development
This compound is a versatile building block with a range of applications in the life sciences:
-
Solid-Phase Peptide Synthesis (SPPS): As a protected tripeptide, it allows for the efficient and sequential elongation of peptide chains.[1] Its use can be particularly advantageous in the synthesis of peptides containing poly-glycine sequences.
-
Drug Development: This compound is a valuable component in the synthesis of peptide-based therapeutics. The triglycine motif can act as a flexible spacer or linker within a larger drug molecule, potentially improving its pharmacokinetic and pharmacodynamic properties.[1]
-
Bioconjugation and Antibody-Drug Conjugates (ADCs): The triglycine peptide can serve as a component of a cleavable or non-cleavable linker in ADCs. In this context, it connects a cytotoxic drug to an antibody, which then targets a specific cell type, such as a cancer cell. The linker's properties are critical for the stability and efficacy of the ADC.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of glycyl-glycyl-glycine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in an aqueous basic solution. A representative protocol is as follows:
-
Dissolution: Dissolve glycyl-glycyl-glycine in a 10% aqueous sodium carbonate solution with stirring.
-
Reaction: Cool the solution to approximately 20°C and add a solution of Fmoc-OSu in an organic solvent such as acetone dropwise over 30 minutes.
-
Incubation: Allow the reaction to proceed with stirring for 2 hours at a temperature of around 30°C.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like toluene (B28343) to remove unreacted Fmoc-OSu.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of 2 with concentrated hydrochloric acid. This will precipitate the product. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic phase, then concentrate it to remove the solvent, which will result in the precipitation of a white solid. The solid can be further purified by recrystallization.
-
Drying: The final product, this compound, is obtained after filtration and drying.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a generalized protocol for the incorporation of the this compound unit into a peptide chain using manual SPPS.
1. Resin Preparation:
- Swell the appropriate solid support resin (e.g., Wang resin, Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
- If starting with a pre-loaded Fmoc-protected resin, perform an initial Fmoc deprotection step.
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
3. Coupling of this compound:
- Activation: In a separate vessel, prepare the coupling solution by dissolving this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in a minimal amount of DMF. Allow this mixture to pre-activate for 1-5 minutes.
- Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
4. Washing:
- After the coupling is complete, wash the resin with DMF (5-7 times) to remove any unreacted reagents.
5. Synthesis Cycle Repetition:
- Repeat the deprotection, washing, and coupling steps for each subsequent amino acid to be added to the peptide sequence.
6. Final Cleavage and Deprotection:
- Once the peptide synthesis is complete, wash the peptide-resin with DMF, followed by dichloromethane (DCM) and methanol (MeOH), and then dry it under a vacuum.
- Treat the resin with a cleavage cocktail (e.g., Reagent K: trifluoroacetic acid/thioanisole/water/phenol/ethanedithiol) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.
- Filter to separate the resin and collect the trifluoroacetic acid (TFA) solution containing the peptide.
7. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Collect the peptide pellet by centrifugation and wash it with cold diethyl ether.
- Dry the crude peptide pellet under vacuum.
- Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile) and purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
8. Verification:
- Confirm the identity and purity of the final peptide using analytical techniques such as analytical HPLC and mass spectrometry.
Visualizing the Workflow: Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of the solid-phase peptide synthesis process.
References
A Technical Guide to the Synthesis and Purification of Fmoc-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of Fmoc-Gly-Gly-Gly-OH, a fundamental building block in peptide chemistry. The methodologies detailed herein are applicable for proteomics research, drug discovery, and the development of peptide-based therapeutics.
Introduction
This compound is an N-terminally protected tripeptide of glycine (B1666218), an essential reagent in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile, allowing for mild deprotection conditions that preserve acid-labile side-chain protecting groups of other amino acids in a growing peptide chain.[1][2] The triglycine (B1329560) motif itself can be a simple linker or a component of a larger bioactive peptide.
This document outlines the prevalent methods for the synthesis of this compound, with a primary focus on solid-phase peptide synthesis. It further details the purification and characterization of the final product to ensure high purity for subsequent applications.
Synthesis Methodologies
The synthesis of this compound can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is generally the preferred method for its efficiency and ease of purification.
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][3] The Fmoc strategy is widely employed due to its mild deprotection conditions.[1]
Experimental Protocol: Fmoc-SPPS of this compound
-
Resin Selection and Preparation:
-
Loading of the First Amino Acid (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (2-4 equivalents) and diisopropylethylamine (DIEA) (4-8 equivalents) in dichloromethane (B109758) (DCM).
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Cap any unreacted sites on the resin using a solution of DCM/methanol/DIEA (80:15:5) for 30 minutes.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Iterative Deprotection and Coupling:
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group.[5] Wash the resin thoroughly with DMF.
-
Coupling of the Second Glycine:
-
In a separate vessel, pre-activate Fmoc-Gly-OH (3-5 equivalents) with a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 1-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat for the Third Glycine: Repeat the deprotection and coupling steps to add the final Fmoc-Gly-OH.
-
-
Cleavage from the Resin:
Logical Workflow for Solid-Phase Synthesis of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Fmoc-Gly-Gly-Gly-OH molecular weight and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Nα-Fmoc-triglycine (Fmoc-Gly-Gly-Gly-OH), a key building block in synthetic peptide chemistry and a component in the development of advanced bioconjugates.
Core Compound Data
This compound is an N-terminally protected tripeptide derivative. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group, making it highly suitable for solid-phase peptide synthesis (SPPS).
| Property | Value | Source(s) |
| Molecular Weight | 411.41 g/mol | [1][2][3] |
| CAS Number | 170941-79-4 | [1][2][3][4] |
| Molecular Formula | C₂₁H₂₁N₃O₆ | [1][2][4] |
| Purity | Typically ≥95% - ≥98% (HPLC) | [1][2][3] |
| Appearance | White to off-white powder or crystals | [1][2] |
| Synonyms | Fmoc-triglycine, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycylglycine | [1][2][3] |
Key Applications
This compound is primarily utilized in two significant areas of research and development:
-
Solid-Phase Peptide Synthesis (SPPS): It serves as a fundamental building block for the incorporation of a triglycine (B1329560) motif into synthetic peptides.[5] The triglycine sequence can act as a simple, flexible spacer in peptide structures.
-
Antibody-Drug Conjugates (ADCs): The Gly-Gly-Gly sequence can function as a component of a cleavable linker, connecting a cytotoxic drug to an antibody.[5] This linker is designed to be stable in circulation and release the payload upon internalization into target cells.
Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the coupling of this compound onto a solid support resin (e.g., Rink Amide resin) bearing a free amine. This procedure is based on standard Fmoc-based SPPS chemistry.
Materials:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang) with a free amine group
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling/Activation Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
or HBTU/HOBt (N-hydroxybenzotriazole)
-
or DIC/Oxyma (Diisopropylcarbodiimide/Ethyl cyano(hydroxyimino)acetate)
-
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Methodology:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.[3]
-
If the resin is Fmoc-protected, perform an initial deprotection step.
-
-
Fmoc Group Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[3] A ninhydrin (B49086) test can be performed to confirm the presence of a free amine.
-
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), an equivalent amount of coupling agent (e.g., HATU), and DIEA (6-10 equivalents) in a minimal volume of DMF.[1][3] Allow the mixture to pre-activate for 1-5 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.[3][6]
-
Monitor the reaction for completion (e.g., using a negative ninhydrin test).
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation (Optional):
-
To add more amino acids, repeat the deprotection (Step 2) and coupling (Step 3) cycles with the desired Fmoc-protected amino acids.
-
-
Final Cleavage and Deprotection:
-
After the final coupling step, wash the peptide-resin with DMF, followed by DCM and MeOH, and dry under vacuum.
-
Suspend the dried resin in a cleavage cocktail (e.g., Reagent K).[7]
-
Stir at room temperature for 1-3 hours.
-
Filter the resin and rinse with additional TFA.
-
Precipitate the crude peptide by adding the combined filtrates to cold diethyl ether.[3]
-
Pellet the peptide via centrifugation, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet. The product can then be purified by reverse-phase HPLC.
-
Diagrams and Workflows
The following diagrams illustrate the chemical structure and a typical experimental workflow for the use of this compound.
Caption: Fmoc-SPPS workflow for peptide synthesis.
Caption: Conceptual structure of an Antibody-Drug Conjugate.
References
Solubility of Fmoc-Gly-Gly-Gly-OH in different solvents
An In-Depth Technical Guide to the Solubility of Fmoc-Gly-Gly-Gly-OH in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from the closely related compound, Fmoc-Gly-OH, as a predictive reference. This document outlines the qualitative and quantitative solubility of these compounds in various common solvents, details experimental protocols for solubility determination, and presents a logical workflow for assessing peptide solubility.
Introduction to this compound and Solubility
Nα-(9-Fluorenylmethoxycarbonyl)-glycyl-glycyl-glycine (this compound) is a protected tripeptide commonly utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group is a key feature in modern peptide chemistry, offering base-lability for mild deprotection cycles. The solubility of Fmoc-protected amino acids and peptides is a critical parameter for ensuring efficient coupling reactions and preventing aggregation, which can lead to truncated or deleted peptide sequences and reduced final product yield. Understanding the solubility of this compound in various solvents is therefore essential for optimizing peptide synthesis protocols and for its application in drug development and other research areas.
Solubility Data
Direct quantitative solubility data for this compound is not extensively available in published literature. However, the solubility of Fmoc-Gly-OH, a structurally similar precursor, provides valuable insights into the expected solubility behavior of the tripeptide. The addition of two glycine (B1666218) residues is expected to slightly increase the polarity of the molecule.
Quantitative Solubility of Fmoc-Gly-OH
The following table summarizes the available quantitative solubility data for Fmoc-Gly-OH. This data can be used as a proxy to estimate the solubility of this compound.
| Solvent | Concentration | Method |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥29.7 mg/mL | Not specified |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required[1][2] |
Qualitative Solubility of Fmoc-Gly-OH
The qualitative solubility of Fmoc-Gly-OH in a range of common laboratory solvents is presented below. This compound is expected to exhibit a similar solubility profile.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | A standard solvent for SPPS[1][3] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF with excellent solvating properties[1] |
| Dichloromethane (DCM) | Soluble | Generally used for dissolving organic molecules[1][4] |
| Chloroform | Soluble | - |
| Acetone | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetonitrile | Readily Soluble | -[3] |
| Methanol | Slightly Soluble | -[3][5] |
| Ethanol | Slightly Soluble | -[3] |
| Water | Insoluble | -[3][5] |
| Aqueous Buffers (pH 7-9) | Soluble | Sonication may be required to aid dissolution[1] |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent, the following experimental protocols can be employed.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound. A calibration curve of known concentrations should be prepared to accurately quantify the solubility.
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.
Kinetic Solubility Determination (Turbidimetric Assay)
This high-throughput method provides a rapid assessment of the kinetic solubility of a compound.
Materials:
-
This compound stock solution in a highly solubilizing solvent (e.g., DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate
-
Microplate reader with turbidity measurement capabilities (e.g., at 620 nm)
-
Liquid handling system or multichannel pipettes
Procedure:
-
Preparation of Compound Plate: Prepare a serial dilution of the this compound stock solution in the same solvent (e.g., DMSO) in a 96-well plate.
-
Addition to Buffer: Transfer a small volume of each dilution to a corresponding well of a new 96-well plate containing the aqueous buffer. This will induce precipitation if the solubility limit is exceeded.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Turbidity Measurement: Measure the absorbance (or turbidity) of each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The solubility is estimated as the concentration at which a significant increase in turbidity is observed compared to the baseline.
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a protected peptide like this compound.
Caption: A workflow for determining peptide solubility.
Conclusion
While direct quantitative solubility data for this compound remains scarce, the information available for Fmoc-Gly-OH provides a strong foundation for estimating its solubility behavior. For precise measurements, the detailed experimental protocols for equilibrium and kinetic solubility assays outlined in this guide can be effectively implemented. A systematic approach to solubility assessment, as depicted in the workflow diagram, is crucial for the successful application of this compound in peptide synthesis and other areas of chemical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. nbinno.com [nbinno.com]
The Strategic Integration of Fmoc-Gly-Gly-Gly-OH in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of complex and lengthy peptides is often challenged by issues of aggregation, low yield, and the accumulation of deletion or insertion impurities, particularly in sequences containing repeating amino acid motifs. Fmoc-Gly-Gly-Gly-OH, a pre-formed tripeptide building block, has emerged as a critical tool in solid-phase peptide synthesis (SPPS) to mitigate these challenges. This technical guide provides an in-depth analysis of the applications of this compound, with a focus on its role in improving the synthesis of poly-glycine regions, its utility as a flexible linker in bioconjugation and drug delivery, and its contribution to overcoming peptide aggregation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge to effectively implement this reagent in their synthetic strategies.
Introduction: The Challenge of Glycine-Rich Sequences
Glycine (B1666218), the simplest amino acid, paradoxically presents significant challenges in SPPS. Its lack of a side chain can lead to unique and often problematic secondary structures and aggregation phenomena. The repetitive nature of poly-glycine sequences can induce the formation of insoluble β-sheet structures on the solid support, hindering reagent access and leading to incomplete coupling and deprotection steps. This results in a higher incidence of deletion sequences and difficult purifications. Stepwise addition of individual glycine residues can also be inefficient and prone to insertion errors.
This compound offers a strategic solution by incorporating three glycine residues in a single coupling step. This "block" addition can disrupt the formation of secondary structures during synthesis and significantly reduce the number of synthetic cycles, thereby minimizing the accumulation of impurities.
Core Applications of this compound
The utility of this compound extends across several key areas of peptide synthesis and drug development:
-
Building Block for Poly-Glycine Sequences: Its primary application is in the efficient synthesis of peptides containing consecutive glycine residues. This is particularly valuable in the synthesis of therapeutic peptides where poly-glycine motifs are common. A prime example is the anticoagulant drug Bivalirudin, which contains a Gly-Gly-Gly-Gly segment. The use of di-glycine building blocks in its synthesis has been shown to significantly reduce glycine-related impurities.[1]
-
Flexible Linker in Bioconjugates: The inherent flexibility of the poly-glycine chain makes this compound an ideal building block for constructing linkers in bioconjugates, such as antibody-drug conjugates (ADCs).[2][3] These linkers can connect a cytotoxic drug to an antibody, and their flexibility can be crucial for proper drug release and activity at the target site.
Data Presentation: Quantitative Impact on Peptide Purity
The advantages of using pre-formed glycine blocks are clearly demonstrated in the synthesis of Bivalirudin. A patent for the production of poly-glycine containing peptides provides a compelling case study comparing the impurity profiles of Bivalirudin synthesized using a stepwise addition of Fmoc-Gly-OH versus the use of Fmoc-Gly-Gly-OH blocks.
Table 1: Comparison of Impurity Profiles in Bivalirudin Synthesis [1]
| Synthesis Strategy | [+Gly]-Bivalirudin Impurity | [des-Gly]-Bivalirudin Impurity | Other Impurities | Final Purity (by HPLC) |
| Stepwise Fmoc-Gly-OH addition | 0.5% | 0.4% | <0.5% | >97.5% |
| Using Fmoc-Gly-Gly-OH blocks | <0.2% | <0.2% | <0.5% | >99.0% |
As the data indicates, the use of Fmoc-Gly-Gly-OH for the assembly of the Gly-Gly-Gly-Gly segment in Bivalirudin leads to a significant reduction in glycine addition and deletion byproducts, resulting in a final product of higher purity.[1]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for manual Fmoc-SPPS. Specific parameters such as coupling times and equivalents of reagents may need to be optimized for different sequences.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Coupling reagents (e.g., HATU, HBTU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Workflow:
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Protocol: Synthesis of Bivalirudin's Gly-Gly-Gly-Gly Segment using Fmoc-Gly-Gly-OH
The following protocol is adapted from the synthesis of Bivalirudin and details the incorporation of the tetra-glycine segment using Fmoc-Gly-Gly-OH.[1]
Starting Material: Peptide-resin with the sequence H-Asn(Trt)-Gly-Asp(OtBu)-Phe-Glu(OtBu)-Glu(OtBu)-Ile-Pro-Glu(OtBu)-Glu(OtBu)-Tyr(tBu)-Leu-OH attached to the resin.
-
Fmoc Deprotection: The Fmoc group on the N-terminal Proline is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
First Coupling of Fmoc-Gly-Gly-OH:
-
Fmoc-Gly-Gly-OH (3 equivalents relative to resin loading) is pre-activated with Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in DMF.
-
The activated dipeptide solution is added to the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.
-
-
Fmoc Deprotection: The Fmoc group from the newly added Gly-Gly dipeptide is removed using 20% piperidine in DMF as described in step 1.
-
Second Coupling of Fmoc-Gly-Gly-OH: The coupling step (step 2) is repeated to add the second Gly-Gly unit, thus completing the Gly-Gly-Gly-Gly segment.
-
Continuation of Synthesis: Following the final Fmoc deprotection of the tetra-glycine segment, the synthesis continues with the coupling of the subsequent amino acids in the Bivalirudin sequence (Pro, Arg(Pbf), Pro, D-Phe).
Cleavage and Deprotection: After completion of the synthesis, the peptide-resin is washed with DMF, followed by methanol, and dried under vacuum. The peptide is cleaved from the resin with simultaneous deprotection of the side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% 1,2-Ethanedithiol (EDT) for 2 hours at room temperature. The crude peptide is then precipitated with cold methyl-tert-butyl ether (MTBE).
Mandatory Visualizations
Workflow for Bivalirudin Synthesis
Caption: Workflow for the synthesis of Bivalirudin using Fmoc-Gly-Gly-OH blocks.
Decision Logic for Glycine-Rich Sequences
Caption: Decision logic for using block vs. stepwise addition of glycine.
Conclusion
This compound is a valuable reagent that addresses several critical challenges in solid-phase peptide synthesis. Its application in the synthesis of poly-glycine sequences, as exemplified by the production of high-purity Bivalirudin, demonstrates its effectiveness in minimizing deletion and insertion impurities. Furthermore, its use as a flexible linker in complex biomolecules and its potential to mitigate peptide aggregation underscore its versatility. By integrating this compound into their synthetic strategies, researchers, scientists, and drug development professionals can enhance the efficiency, purity, and overall success of their peptide synthesis endeavors.
References
The Pivotal Role of Fmoc-Gly-Gly-Gly-OH in Advanced Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-Gly-OH, or N-(9-fluorenylmethoxycarbonyl)-triglycine, is a specialized peptide derivative that has garnered significant attention in the pharmaceutical and biotechnology sectors.[1] Its unique structural and chemical properties make it a versatile tool in various facets of drug development, from the synthesis of complex therapeutic peptides to the construction of sophisticated drug delivery systems.[1] This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its role in solid-phase peptide synthesis, as a linker in bioconjugates, and in the formation of hydrogels for controlled drug release.
The defining feature of this molecule is the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the stepwise assembly of amino acids in solid-phase peptide synthesis (SPPS).[1] The triglycine (B1329560) sequence imparts flexibility to the molecules it is incorporated into, which can be advantageous in optimizing the pharmacological properties of peptide-based drugs.[2] This guide will delve into the technical details of its application, presenting quantitative data, detailed experimental protocols, and visual representations of key workflows and pathways.
Core Applications of this compound in Drug Development
Building Block in Solid-Phase Peptide Synthesis (SPPS)
This compound serves as a fundamental building block for the synthesis of therapeutic peptides and peptide libraries.[1] The Fmoc group provides temporary protection of the N-terminus, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3][4] The use of a triglycine unit can be strategically employed to introduce flexible spacer elements within a peptide sequence, potentially enhancing its biological activity.
Flexible Linker in Antibody-Drug Conjugates (ADCs)
In the rapidly advancing field of antibody-drug conjugates, the linker molecule that connects the antibody to the cytotoxic payload is of paramount importance. This compound can be utilized as a component of these linkers.[2][5] The flexible nature of the glycine (B1666218) chain can ensure that the drug payload does not interfere with the antibody's binding to its target. Furthermore, it can be incorporated into cleavable linker systems that are designed to release the drug only upon reaching the target tissue, thereby minimizing off-target toxicity.[2]
Pro-gelator for Hydrogel-Based Drug Delivery Systems
Fmoc-protected amino acids and short peptides, including those containing glycine, are known to self-assemble into nanofibrous networks that can entrap large amounts of water to form hydrogels.[6][7] These hydrogels are being extensively investigated as matrices for the sustained release of therapeutic agents.[8] The self-assembly process is driven by non-covalent interactions, such as π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones. The resulting hydrogels are often biocompatible and biodegradable, making them excellent candidates for drug delivery applications.[8]
Data Presentation: Physicochemical and Mechanical Properties
The following tables summarize key quantitative data for this compound and related Fmoc-peptide hydrogels. This data is crucial for designing and optimizing drug delivery systems.
| Property | Value | Reference(s) |
| Chemical Formula | C21H21N3O6 | [9] |
| Molecular Weight | 411.41 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥97% | [1] |
| Storage Temperature | 0-8 °C | [1] |
Table 1: Physicochemical Properties of this compound.
| Fmoc-Peptide System | Concentration (wt%) | Storage Modulus (G') (Pa) | Reference(s) |
| Fmoc-K3 (in 14 mM phosphate (B84403) buffer) | 2.0 | 2526 | [10] |
| Fmoc-FFpY/Na+ (6.4 mM in 500 mM NaCl) | ~0.64 | 53.3 ± 14.9 | [11] |
| Alginate/MCC with Fmoc-FFY | - | ~24,000 | [12] |
| FmocFF-K mixed hydrogels | - | 200 - 35,000 | [13] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual incorporation of an this compound unit into a peptide sequence on a rink amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Fritted syringe reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.[4]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes to ensure complete removal of the Fmoc group from the resin's linker.[3]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.[3][14]
-
Allow the mixture to pre-activate for 1-5 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[14]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x volume).
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction is complete. A negative result (yellow beads) indicates a successful coupling.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[14]
-
-
Peptide Precipitation:
-
Purification: Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Preparation of a Drug-Loaded this compound Hydrogel
This protocol describes the formation of a drug-loaded hydrogel using a solvent-switching method.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Hydrophobic drug of interest
-
Vials
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50-100 mg/mL). Vortex until fully dissolved.[15]
-
Drug Loading: Dissolve the hydrophobic drug in the this compound/DMSO stock solution at the desired concentration.[15]
-
Trigger Gelation:
-
To form the hydrogel, add the drug-loaded DMSO stock solution to PBS (pH 7.4) to achieve the final desired concentration of this compound (e.g., 0.5 - 2.0% w/v).[15] For example, to prepare a 1 mL gel at 1% (10 mg/mL), add 100 µL of a 100 mg/mL stock solution to 900 µL of PBS.
-
Gently mix by inversion.
-
-
Gel Formation: Allow the mixture to stand at room temperature. Gelation should occur within minutes to hours.
-
Confirm Gelation: Confirm the formation of a stable, self-supporting hydrogel by inverting the vial. A successful gel will not flow.[15]
Mandatory Visualizations
Workflow for Solid-Phase Peptide Synthesis (SPPS).
Drug-loaded hydrogel formation via solvent-switching.
Mechanisms of drug release from the hydrogel matrix.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc-Gly-Gly-OH | 35665-38-4 | FF48582 | Biosynth [biosynth.com]
- 6. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization | MDPI [mdpi.com]
- 7. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salt-induced Fmoc-tripeptide supramolecular hydrogels: a combined experimental and computational study of the self-assembly - Nanoscale (RSC Publishing) DOI:10.1039/D4NR00335G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Fmoc-Gly-Gly-Gly-OH for hydrogel formation in tissue engineering
An In-depth Technical Guide to Fmoc-Gly-Gly-Gly-OH Hydrogels for Tissue Engineering
Introduction
Self-assembling peptide hydrogels are a class of biomaterials that have garnered significant interest in tissue engineering and drug delivery. These materials are formed through the spontaneous organization of small peptide building blocks into nanofibrous networks that can entrap large volumes of water, mimicking the native extracellular matrix (ECM).[1] The fluorenylmethoxycarbonyl (Fmoc) group, a hydrophobic and aromatic moiety, is a powerful driver of self-assembly when attached to short peptide sequences.[2] The π-π stacking interactions between Fmoc groups, combined with hydrogen bonding between the peptide backbones, lead to the formation of stable, fibrous hydrogel scaffolds.[3]
The tripeptide sequence Gly-Gly-Gly (GGG) is composed of the simplest amino acid, glycine. This sequence imparts significant flexibility to the peptide backbone. When combined with the Fmoc group, this compound (Fmoc-GGG-OH) serves as a versatile building block for creating soft, biocompatible hydrogels.[2][4] These hydrogels provide a permissive and supportive 3D environment for cell culture and have potential applications in regenerative medicine, acting as scaffolds that support cell adhesion, proliferation, and differentiation.[5][6]
Mechanism of Hydrogelation: A Self-Assembly Process
The formation of a hydrogel from Fmoc-GGG-OH is a classic example of supramolecular self-assembly driven by non-covalent interactions. The process is typically initiated by a change in environmental conditions, such as a shift in pH or a change in solvent polarity (solvent-switch).[7][8]
-
Triggering Event : The process begins by dissolving the Fmoc-GGG-OH peptide, which is often initially in a salt form or an organic solvent. Gelation is triggered by neutralizing the pH (e.g., adding an acid like glucono-δ-lactone which slowly hydrolyzes) or by adding an aqueous buffer to an organic solution of the peptide (e.g., in DMSO).[7][9]
-
Molecular Assembly : The trigger event reduces the solubility of the peptide, promoting intermolecular interactions. The primary driving forces are:
-
π-π Stacking : The aromatic Fmoc groups stack on top of each other, forming the core of the nanofiber.[2]
-
Hydrogen Bonding : The peptide backbones arrange into β-sheet structures, stabilized by hydrogen bonds between the amide and carbonyl groups. This provides structural integrity to the fibers.[7]
-
-
Nanofiber Entanglement : As the nanofibers grow in length, they begin to entangle, forming a complex 3D network. This network is responsible for immobilizing water molecules, resulting in the formation of a stable, self-supporting hydrogel.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyelectrolyte Hydrogels for Tissue Engineering and Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Self-Assembly Properties of Fmoc-Gly-Gly-Gly-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly properties of the tripeptide derivative N-α-fluorenylmethyloxycarbonyl-triglycine (Fmoc-Gly-Gly-Gly-OH). Capitalizing on the inherent biocompatibility of its amino acid backbone and the π-π stacking interactions facilitated by the Fmoc group, this molecule exhibits a remarkable capacity to form ordered nanostructures and hydrogels. Such properties position this compound as a promising building block in the development of advanced biomaterials for drug delivery, tissue engineering, and 3D cell culture applications.
This guide summarizes key quantitative data, details experimental protocols for characterization, and provides visual representations of workflows and molecular interactions to facilitate a deeper understanding of the self-assembly behavior of this compound.
Core Self-Assembly Principles
The self-assembly of this compound in aqueous environments is primarily driven by a combination of non-covalent interactions. The hydrophobic fluorenyl groups promote aggregation through π-π stacking, forming the core of the resulting nanofibers. Concurrently, the peptide backbone engages in hydrogen bonding, leading to the formation of β-sheet-like secondary structures that stabilize the growing fibrils.[1][2] The interplay of these forces dictates the morphology and properties of the final supramolecular assembly. While this compound can self-assemble, it is often utilized in co-assembly systems to enhance and tune the properties of the resulting hydrogels.[3]
Quantitative Data on Self-Assembly and Hydrogel Properties
Quantitative characterization of this compound self-assembly is crucial for its application in biomaterials. The following tables summarize key parameters, primarily from studies involving co-assembly with Fmoc-Lys-Fmoc-OH, as data for the self-assembly of this compound alone is limited in the available literature.
| Parameter | Value | Conditions | Reference |
| Molecular Weight | 411.41 g/mol | N/A | [3] |
| Appearance | White to off-white powder | Solid state | N/A |
Table 2: Thermal Decomposition Properties of a Co-Assembled Hydrogel (Fmoc-Lys-Fmoc_Fmoc-Gly-Gly-Gly at a 5:1 ratio)
| Temperature Range (°C) | Mass Loss (%) | Associated Process | Reference |
| 27 - 150 | 11.2 | Loss of free and bound water | [3] |
| 150 - 450 | 48.5 | Decomposition of organic structure | [3] |
| 450 - 700 | 25.1 | Further decomposition | [3] |
Note: This data represents a co-assembled system and may not be fully representative of a pure this compound hydrogel.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of this compound-based hydrogels. The following protocols are adapted from studies on co-assembled systems and general Fmoc-peptide characterization.
Hydrogel Preparation (Co-Assembly with Fmoc-Lys-Fmoc-OH via Solvent Switch)
This protocol describes the formation of a co-assembled hydrogel, a common method to modulate hydrogel properties.[3]
Materials:
-
This compound[3]
-
Fmoc-Lys-Fmoc-OH[3]
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Phosphate-buffered saline (PBS, 0.01 M, pH 7.4)[3]
Procedure:
-
Prepare individual stock solutions of this compound and Fmoc-Lys-Fmoc-OH in DMSO.
-
Mix the stock solutions in the desired gravimetric ratio (e.g., 5:1 Fmoc-Lys-Fmoc-OH to this compound).[3]
-
Stir the mixture until a transparent solution is obtained.[3]
-
Gradually add PBS (pH 7.4) to the clear solution.[3]
-
Gently homogenize the mixture with a spatula.[3]
-
Allow the mixture to stand at room temperature for 24 hours to facilitate hydrogel formation.[3]
-
Verify hydrogel formation by the inverted test tube method.[3]
Hydrogel Preparation Workflow
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to investigate the secondary structure of the peptide assemblies, particularly the formation of β-sheets.
Sample Preparation:
-
Lyophilize the hydrogel sample to obtain a dry powder.
-
Prepare a KBr pellet by mixing a small amount of the lyophilized sample with potassium bromide.
Data Acquisition:
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Pay close attention to the Amide I (1600-1700 cm⁻¹) and Amide II (1500-1600 cm⁻¹) regions.
Data Interpretation:
-
A strong absorption band around 1624 cm⁻¹ in the Amide I region is characteristic of β-sheet formation.[1]
-
Changes in the intensity and position of peaks in the Amide III region (around 1250–1260 cm⁻¹) can indicate molecular reorientation of the peptide.[3]
FTIR Analysis Workflow
Fluorescence Spectroscopy
Fluorescence spectroscopy can be utilized to probe the microenvironment of the fluorenyl groups and infer aggregation dynamics.
Sample Preparation:
-
Prepare solutions of the Fmoc-peptide derivative at the desired concentration.
Data Acquisition:
-
Set the excitation wavelength to 285 nm.[3]
-
Record the emission spectrum from 290 to 550 nm.[3]
-
Set the excitation and emission slit widths (e.g., 3 nm and 6 nm, respectively).[3]
Data Interpretation:
-
The position of the fluorescence emission peak of the fluorenyl moiety can provide insights into the aggregation and self-assembly mechanism. A dominant peak around 325 nm is often observed in the aggregated state.[3]
Rheological Measurements
Rheology is used to characterize the mechanical properties of the hydrogel, such as its stiffness and viscoelastic behavior.
Instrumentation:
-
A rotational rheometer with a plate-plate or cone-plate geometry is suitable.
Procedure:
-
Load the hydrogel sample onto the rheometer stage.
-
Perform oscillatory time sweep measurements to monitor the gelation kinetics, observing the evolution of the storage modulus (G') and loss modulus (G'').
-
Conduct frequency sweep experiments to characterize the viscoelastic properties of the formed gel. A higher G' than G'' indicates a gel-like structure.
-
Perform strain sweep experiments to determine the linear viscoelastic region and the yield strain of the hydrogel.
Rheological Measurement Workflow
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the self-assembled nanostructures.
Sample Preparation (Negative Staining):
-
Place a drop of the diluted hydrogel or peptide solution onto a carbon-coated TEM grid.
-
Allow the sample to adsorb for a few minutes.
-
Blot off the excess sample with filter paper.
-
Apply a drop of a negative staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to the grid.
-
Blot off the excess stain and allow the grid to air dry completely.
Imaging:
-
Image the sample using a transmission electron microscope at an appropriate magnification to visualize the fibrillar structures.
Applications in Drug Development and Cell Culture
The ability of this compound to form biocompatible hydrogels makes it a valuable component for various biomedical applications.
-
Drug Delivery: The nanofibrous network of the hydrogel can encapsulate therapeutic molecules, providing a scaffold for their sustained and controlled release.[4] The properties of the hydrogel, such as its stiffness and degradation rate, can be tuned to optimize drug release kinetics.[5]
-
3D Cell Culture: These hydrogels can mimic the extracellular matrix, providing a three-dimensional environment for cell growth and proliferation that is more representative of in vivo conditions than traditional 2D cell culture.[5][6] The biocompatibility of the peptide-based scaffold is a key advantage for these applications.[7]
Signaling Pathways and Cellular Interactions
While the direct influence of this compound hydrogels on specific signaling pathways is not yet well-documented, the physical properties of the hydrogel scaffold, such as stiffness, are known to play a crucial role in directing cell fate and behavior. For instance, the stiffness of the matrix can influence mesenchymal stem cell differentiation. Further research is needed to elucidate the specific molecular pathways that are modulated by the presence of this compound-containing biomaterials.
Hydrogel-Cell Interaction
Conclusion
This compound is a versatile building block for the creation of self-assembling biomaterials. Its ability to form hydrogels, particularly in co-assembly with other Fmoc-peptide derivatives, opens up a wide range of possibilities for applications in drug delivery and tissue engineering. While further research is needed to fully characterize the self-assembly of this compound in its pure form and to understand its specific interactions with cellular signaling pathways, the existing data clearly indicate its potential as a valuable component in the design of next-generation biomaterials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in this exciting field.
References
- 1. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]
- 2. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 3. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization [mdpi.com]
- 4. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications [mdpi.com]
- 5. Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Triglycine: A Technical Guide to Synthesis, Self-Assembly, and Application
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical review of the research surrounding N-fluorenylmethoxycarbonyl-triglycine (Fmoc-triglycine). It details the synthesis and purification protocols, explores the mechanisms of self-assembly and hydrogelation, summarizes key quantitative data, and outlines its applications in biomaterials and drug delivery.
Introduction to Fmoc-Triglycine
N-fluorenylmethoxycarbonyl-triglycine (Fmoc-GGG-OH) is a peptide derivative consisting of three glycine (B1666218) residues N-terminally protected by a bulky, aromatic Fmoc group. This molecular structure imparts an amphiphilic character, with the large, hydrophobic fluorenyl group driving intermolecular interactions and the glycine peptide segment providing opportunities for hydrogen bonding. This duality is central to its ability to self-assemble in aqueous solutions to form ordered nanostructures, most notably hydrogels. The main driving force for this assembly is a combination of hydrophobic and π-π stacking interactions between the fluorenyl moieties, with a secondary role for hydrogen bonding involving the peptide components.[1][2] This guide delves into the technical aspects of working with Fmoc-triglycine, from its chemical synthesis to its characterization and application.
Synthesis and Purification
The synthesis of Fmoc-triglycine is typically achieved via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4] This method involves the sequential addition of Fmoc-protected glycine amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol is a generalized procedure based on standard Fmoc chemistry.[3]
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal group (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid).[3]
-
Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for at least 30-60 minutes.[3]
-
-
First Amino Acid Loading (if not pre-loaded):
-
Dissolve Fmoc-Gly-OH (e.g., 5 equivalents relative to resin substitution) and a coupling agent in a suitable solvent.
-
Add the solution to the swelled resin and allow it to react for 1-6 hours.[5]
-
-
SPPS Cycle (Repeated for each glycine addition):
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for approximately 20 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[3][4]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.[3]
-
Amino Acid Coupling:
-
Activate the next Fmoc-Gly-OH amino acid (e.g., 3-5 equivalents) by pre-dissolving it with a coupling agent such as HBTU/HATU and an organic base like N,N-Diisopropylethylamine (DIEA).[4][6]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 50-60 minutes. Monitor reaction completion with a qualitative method like the Ninhydrin test.[4]
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.[4]
-
-
Cleavage and Deprotection:
-
After the final coupling cycle, wash the peptide-resin with DMF, followed by methanol (B129727) (MeOH), and dry it under a vacuum.[4]
-
Treat the dried resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA), to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[7]
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[7]
-
Use a linear gradient of increasing acetonitrile (B52724) (containing 0.1% TFA) in water (containing 0.1% TFA).[7]
-
Analyze collected fractions for purity using analytical HPLC and mass spectrometry, then pool the pure fractions and lyophilize to obtain the final product.[7]
-
Note on Aggregation: Peptides containing Gly-Gly motifs are known to be prone to aggregation, which can complicate synthesis and purification. To mitigate this, chaotropic salts like guanidinium (B1211019) chloride or solvents like DMSO can be added to purification buffers to disrupt hydrogen bonding.[7]
Workflow for Fmoc-Triglycine Synthesis```dot
Self-Assembly and Hydrogelation
Fmoc-protected amino acids and short peptides are well-known low molecular weight gelators. T[8][9]he process is driven by the interplay of non-covalent interactions that lead to the formation of one-dimensional nanostructures, which then entangle to form a three-dimensional network capable of immobilizing large volumes of water.
Mechanism of Self-Assembly
-
Nucleation: Upon receiving a trigger, such as a change in pH or temperature, individual Fmoc-triglycine molecules begin to associate. 2[1][2]. Fiber Formation: The primary driving forces are the hydrophobic and π-π stacking interactions between the aromatic fluorenyl groups of different molecules. This leads to the formation of the core of a nanofiber.
-
Fiber Stabilization: Inter-peptide hydrogen bonds form between the glycine backbones, creating β-sheet-like structures that stabilize the growing fibers. 4[10]. Gelation: As the fibers grow in length, they entangle and cross-link, forming a complex network. This network traps water molecules within its pores, resulting in the formation of a self-supporting hydrogel.
[11]#### Diagram of Self-Assembly Mechanism
Caption: Self-assembly of Fmoc-triglycine from monomers to a hydrogel network.
Quantitative Data
While specific data for Fmoc-triglycine is sparse in the provided results, data from closely related Fmoc-glycine and Fmoc-diglycine compounds provide valuable insights into the expected behavior.
Table 1: Physicochemical Properties of Related Fmoc-Peptides
| Compound | Property | Value | Conditions | Reference |
|---|
| Fmoc-GG | Apparent pKa | ~6.0 | Titration experiment | |[1][2] | Fmoc-GG | Self-Assembly | Occurs in protonated form (below apparent pKa) | Aqueous solution | |[1][2] | Fmoc-GG | Morphology | Entangled fibers | Transmission Electron Microscopy (TEM) | |[1][2] | Fmoc-G | Storage Modulus (G') | ~1000 Pa | 10 mg/mL, with 5 mg/mL GdL | |[8] | Fmoc-G | Loss Modulus (G'') | ~100 Pa | 10 mg/mL, with 5 mg/mL GdL | |[8]
Table 2: Spectroscopic Data for Fmoc Group Quantification
| Parameter | Wavelength | Molar Absorption Coefficient (ε) | Solvent System | Reference |
|---|
| Dibenzofulvene-piperidine adduct | 289 nm | 5800 - 6089 dm³·mol⁻¹·cm⁻¹ | 20% Piperidine in DMF | |[12][13] | Dibenzofulvene-piperidine adduct | 301 nm | 7800 - 8021 dm³·mol⁻¹·cm⁻¹ | 20% Piperidine in DMF | |[12][13]
Key Experimental Protocols for Characterization
Protocol 1: Transmission Electron Microscopy (TEM)
Used to visualize the morphology of self-assembled nanostructures.
-
Sample Preparation: Prepare a dilute aqueous solution of the self-assembled Fmoc-triglycine (e.g., below the gelation concentration).
-
Grid Application: Apply a small drop (5-10 µL) of the solution onto a carbon-coated copper TEM grid.
-
Wicking: After 1-2 minutes, carefully blot away the excess solution from the edge of the grid using filter paper.
-
Staining (Optional): For negative staining, apply a drop of a heavy metal stain (e.g., 2% uranyl acetate) to the grid for 30-60 seconds, then wick away the excess.
-
Drying: Allow the grid to air-dry completely before imaging.
-
Imaging: Observe the sample using a transmission electron microscope at an appropriate accelerating voltage.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Used to confirm the presence of β-sheet secondary structures, a hallmark of self-assembly.
-
Sample Preparation: Prepare the sample as a lyophilized powder mixed with KBr to form a pellet, or as a thin film of the hydrogel dried on a suitable IR-transparent window.
-
Background Scan: Perform a background scan of the empty sample chamber.
-
Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Analyze the amide I region (1600-1700 cm⁻¹). A peak in the range of 1620-1640 cm⁻¹ is indicative of β-sheet formation.
[10]#### Protocol 3: Rheometry Used to quantify the mechanical properties (stiffness) of the hydrogel.
-
Sample Preparation: Prepare the hydrogel directly on the rheometer plate or transfer a pre-formed gel of a specific geometry.
-
Geometry: Use a parallel plate or cone-plate geometry. Lower the upper geometry to the desired gap distance.
-
Strain Sweep: Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of strain.
-
Frequency Sweep: Perform an oscillatory frequency sweep at a constant strain within the LVER.
-
Analysis: A hydrogel is typically characterized by G' being significantly greater than G'' across the frequency range, indicating solid-like behavior.
[8]### 6. Applications in Drug Delivery
The porous, water-rich environment of Fmoc-triglycine hydrogels makes them excellent candidates for encapsulating and delivering therapeutic molecules. T[11]he hydrogel acts as a scaffold for the sustained release of drugs, which can be beneficial for localizing treatment and reducing systemic side effects.
[14]#### Workflow for Hydrogel-Based Drug Delivery
Caption: Encapsulation and sustained release of a therapeutic agent from a hydrogel.
References
- 1. Effect of glycine substitution on Fmoc-diphenylalanine self-assembly and gelation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 6. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the antimicrobial activity of peptide hydrogel systems: current and future perspectives - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00839K [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Fmoc-Gly-Gly-Gly-OH: A Versatile Building Block for the Synthesis of Bioactive Peptides - A Technical Guide
Abstract
N-(9-fluorenylmethoxycarbonyl)-glycyl-glycyl-glycine (Fmoc-Gly-Gly-Gly-OH) is a pivotal building block in modern peptide chemistry, particularly in the realm of bioactive peptide development. As an N-terminally protected tripeptide, it offers an efficient method for incorporating a flexible triglycine (B1329560) motif into synthetic peptides using the well-established solid-phase peptide synthesis (SPPS) methodology. The inherent flexibility of the polyglycine sequence is crucial for its role as a linker in complex biomolecules, such as antibody-drug conjugates (ADCs), and for modulating the structural and functional properties of therapeutic peptides. This guide provides an in-depth technical overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in SPPS, and its applications in the design and synthesis of bioactive peptides for research, diagnostics, and drug development.
Core Properties of this compound
This compound is a white to off-white powder that is stable under recommended storage conditions.[1] Its key function is to serve as a protected building block in Fmoc-based SPPS.[1] The Fmoc group provides temporary protection of the N-terminal amine, which can be removed under mild basic conditions, preserving acid-labile side-chain protecting groups.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Synonyms | Fmoc-glycyl-glycyl-glycine, Fmoc-tri-glycine | [1][3] |
| CAS Number | 170941-79-4 | [1][3] |
| Molecular Formula | C₂₁H₂₁N₃O₆ | [1][3] |
| Molecular Weight | 411.41 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [1][4] |
| Purity (HPLC) | ≥97% to ≥98% | [1][3] |
| Storage Conditions | 0-8 °C; Store at room temperature | [1][4] |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |[5][6] |
Role and Advantages in Bioactive Peptide Synthesis
The triglycine motif is a common feature in bioactive peptides, often conferring specific structural and functional properties. The use of this compound as a single synthetic unit provides several advantages over the sequential addition of three individual glycine (B1666218) residues.
-
Efficiency and Purity : Incorporating the tripeptide in a single coupling step can improve overall synthesis efficiency and may help avoid deletion sequences (e.g., Gly-Gly) that can be difficult to separate during purification.
-
Structural Flexibility : Glycine, being the simplest amino acid with no side chain, imparts significant conformational flexibility to the peptide backbone.[7] A Gly-Gly-Gly sequence can act as a flexible linker or hinge region, which is critical in bioconjugates and peptides that need to adopt specific conformations to bind to their targets.[8][9]
-
Linker Technology : In complex constructs like antibody-drug conjugates (ADCs), the triglycine sequence can be part of a cleavable or non-cleavable linker system, connecting the antibody to a cytotoxic payload.[8][10]
-
Modulation of Bioactivity : The glycine-rich sequence can influence the solubility, stability, and pharmacokinetic properties of a peptide therapeutic. Glycine-rich peptides have also been identified in nature, exhibiting functions such as antimicrobial activity.[11]
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of this building block into a peptide sequence.
This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.
Materials and Reagents:
-
Peptide synthesis resin (e.g., Wang, Rink Amide) pre-loaded with the C-terminal amino acid.
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), reagent grade
-
Dichloromethane (DCM)
-
Coupling/Activation Reagents: HATU, HBTU, or DIC/HOBt
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Washing Solvents: Methanol (MeOH), Diethyl ether (cold)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[12][13] Drain the DMF.
-
Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin to cover it completely.[14]
-
Agitate for 5-10 minutes. Drain the solution.[15]
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[15]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12][13] A Kaiser test can be performed to confirm the presence of a free primary amine.
-
-
Coupling Reaction:
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of an activating agent (e.g., HATU) in a minimal volume of DMF.[15] Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[13][15]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[13] Reaction progress can be monitored with a Kaiser test (the test should be negative upon completion). If the coupling is incomplete, the reaction time can be extended or a second coupling can be performed.[15]
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.[12][13]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the peptide-resin with DMF, followed by DCM and MeOH, and dry it under vacuum.[12][13]
-
Add the cleavage cocktail to the dry resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[12][16]
-
-
Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.[12][15]
-
Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers.[15]
-
Dry the crude peptide pellet under vacuum.[15]
-
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][15] The dried peptide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA) and loaded onto a C18 column. A linear gradient of increasing acetonitrile concentration is used to elute the peptide.
-
Analysis: The purity of the final peptide is assessed by analytical HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical value.[15]
Table 2: Typical Reagents and Conditions for Coupling Step in Fmoc-SPPS
| Parameter | Typical Value | Purpose | References |
|---|---|---|---|
| Fmoc-Amino Acid | 3-5 equivalents | Ensures reaction drives to completion. | [14][15] |
| Activating Agent (e.g., HATU, HBTU) | 3-5 equivalents | Forms an active ester for efficient amide bond formation. | [15][16] |
| Base (e.g., DIEA) | 6-10 equivalents | Maintains basic conditions required for coupling. | [12][15] |
| Solvent | DMF | Common polar aprotic solvent for SPPS. | [15] |
| Deprotection Reagent | 20% Piperidine in DMF | Cleaves the Fmoc protecting group. | [14][17] |
| Reaction Time (Coupling) | 1-2 hours | Typical duration for a standard coupling reaction. |[13] |
Visualizations: Workflows and Applications
The following diagrams illustrate the key processes and applications involving this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: The chemical cycle for adding this compound in SPPS.
Caption: Key applications stemming from this compound.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex peptides and bioconjugates. Its utility in providing an efficient route to incorporate the structurally significant triglycine motif makes it indispensable in the fields of drug discovery, proteomics, and materials science. The robust and well-understood protocols for its use in Fmoc-SPPS allow researchers and drug development professionals to reliably construct custom peptides with flexible domains, facilitating the development of next-generation therapeutics and diagnostic tools.[1][18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. How Do Glycine‐Induced Bent Structures Influence Hierarchical Nanostructuring and Suprastructural Handedness in Short Peptide Assembly? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc-Gly-Gly-OH | 35665-38-4 | FF48582 | Biosynth [biosynth.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. apexbt.com [apexbt.com]
- 11. Serrulin: A Glycine-Rich Bioactive Peptide from the Hemolymph of the Yellow Tityus serrulatus Scorpion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc-Gly-OH-13C2,15N | 285978-13-4 | Benchchem [benchchem.com]
- 14. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Peptide synthesis [bio-protocol.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. This compound - Ruixibiotech [ruixibiotech.com]
Commercial suppliers of high-purity Fmoc-Gly-Gly-Gly-OH
An In-depth Technical Guide to High-Purity Fmoc-Gly-Gly-Gly-OH for Researchers and Drug Development Professionals
Introduction
This compound, also known as Fmoc-triglycine, is a crucial building block in modern peptide chemistry, particularly in the fields of drug discovery and development. Its structure consists of a triglycine (B1329560) peptide backbone with the N-terminus protected by a fluorenylmethoxycarbonyl (Fmoc) group. This Fmoc group is base-labile, allowing for its removal under mild conditions, which is a cornerstone of solid-phase peptide synthesis (SPPS). The triglycine motif itself is often employed as a flexible, hydrophilic linker in more complex molecules, such as antibody-drug conjugates (ADCs), where it can connect a cytotoxic payload to a monoclonal antibody.[1] The high purity of this reagent is paramount to ensure the fidelity of peptide synthesis and the quality of the final product. This guide provides an overview of commercial suppliers, quality control methodologies, and key experimental protocols relevant to the use of high-purity this compound.
Commercial Suppliers and Purity Specifications
The selection of a reliable supplier for this compound is critical for achieving reproducible and high-quality results in peptide synthesis. Purity is a key metric, typically assessed by High-Performance Liquid Chromatography (HPLC). The table below summarizes the specifications from several commercial suppliers.
| Supplier | Product Name | CAS Number | Purity Specification | Molecular Formula | Molecular Weight |
| Santa Cruz Biotechnology | This compound | 170941-79-4 | ≥98% | C₂₁H₂₁N₃O₆ | 411.41 |
| Chem-Impex | Fmoc-glycyl-glycyl-glycine | 170941-79-4 | ≥97% (HPLC) | C₂₁H₂₁N₃O₆ | 411.41 |
| Sigma-Aldrich (Merck) | This compound | 170941-79-4 | ≥95% | C₂₁H₂₁N₃O₆ | 411.41 |
Note: Data is based on publicly available information and may vary by lot. Researchers should always refer to the Certificate of Analysis for lot-specific data.
Quality Control and Analytical Methods
The quality and purity of this compound are primarily determined using High-Performance Liquid Chromatography (HPLC). A typical quality control workflow involves dissolving the compound in a suitable solvent and analyzing it on a reverse-phase HPLC column. The resulting chromatogram should show a major peak corresponding to the product and minimal peaks for impurities. Mass spectrometry is also used to confirm the identity of the compound by verifying its molecular weight.
Experimental Protocols
Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-protected, resin-bound peptide
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvent: DMF, DCM (Dichloromethane)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes within the synthesis vessel.
-
Fmoc Deprotection: If the resin-bound peptide is Fmoc-protected, remove the Fmoc group by treating it with 20% piperidine in DMF. This is typically done in two steps of 10 minutes each to expose the free amine.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.
-
Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF. Allow this activation mixture to stand for a few minutes.[2][3]
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[2]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and by-products.
-
Cycle Repetition: The resulting resin-bound peptide, now extended by a Gly-Gly-Gly unit, can proceed to the next deprotection and coupling cycle if further amino acids are to be added.[4]
Visualizations
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical process of extending a peptide chain on a solid support using Fmoc chemistry, which is the primary application for this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Role in Antibody-Drug Conjugates (ADCs)
This compound is used to create linkers in ADCs. The triglycine peptide can be cleaved by lysosomal enzymes inside a cancer cell, releasing the cytotoxic drug.
Caption: Role of the Gly-Gly-Gly linker in an Antibody-Drug Conjugate.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Gly-Gly-Gly Using Fmoc-Gly-Gly-Gly-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble resin support.[1][2] The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is widely employed due to its use of a base-labile Nα-protecting group, which is removed under mild conditions, preserving acid-labile side-chain protecting groups.[2][3] This protocol details the synthesis of the tripeptide Gly-Gly-Gly using a pre-coupled Fmoc-Gly-Gly-OH dipeptide unit followed by the coupling of a single Fmoc-Gly-OH. This approach can be more efficient for sequences containing repeating glycine (B1666218) units. The C-terminal amino acid will be anchored to a Wang resin, which allows for cleavage under mild acidic conditions to yield a peptide with a C-terminal carboxylic acid.[4][5]
I. Key Reagents and Equipment
A comprehensive list of necessary reagents and equipment is provided below. All reagents should be of peptide synthesis grade.
| Category | Item | Purpose |
| Resin | Wang Resin | Solid support for peptide synthesis, yielding a C-terminal acid.[4][5] |
| Amino Acids | Fmoc-Gly-Gly-Gly-OH | Building block for the first two glycine residues. |
| Fmoc-Gly-OH | Building block for the N-terminal glycine residue. | |
| Solvents | N,N-Dimethylformamide (DMF) | Primary solvent for washing, deprotection, and coupling steps.[6] |
| Dichloromethane (DCM) | Solvent for resin swelling and washing.[4] | |
| Diethyl ether (cold) | For precipitation of the cleaved peptide.[7] | |
| Deprotection | Piperidine (B6355638) | Reagent for the removal of the Fmoc protecting group.[8] |
| Coupling | Diisopropylcarbodiimide (DIC) | Carbodiimide coupling agent.[9] |
| Hydroxybenzotriazole (HOBt) | Racemization suppressor and coupling additive.[9][10] | |
| N,N-Diisopropylethylamine (DIEA) | Base used during coupling reactions.[9] | |
| Cleavage | Trifluoroacetic acid (TFA) | Reagent for cleaving the peptide from the resin.[4] |
| Triisopropylsilane (TIS) | Scavenger to prevent side reactions during cleavage. | |
| Water (H₂O) | Scavenger in the cleavage cocktail. | |
| Equipment | Solid-phase synthesis vessel | Reaction vessel with a frit for solvent filtration. |
| Shaker or vortexer | For agitation of the resin during reactions. | |
| Nitrogen line | For drying the resin and providing an inert atmosphere.[6] | |
| Centrifuge | For pelleting the precipitated peptide.[2] | |
| Lyophilizer | For drying the final peptide product.[7] |
II. Experimental Protocols
The synthesis of Gly-Gly-Gly on Wang resin involves a series of cyclical steps: deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Step 1: Resin Preparation and Swelling
-
Weigh an appropriate amount of Wang resin (pre-loaded with the first glycine or unloaded if starting from scratch) into the solid-phase synthesis vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[6] This process loosens the internal structure of the resin, increasing the exposure of active sites.[1]
-
After swelling, drain the DMF through the vessel's frit.
-
Wash the resin three times with DMF to prepare it for the first deprotection step.[2]
Step 2: Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[2]
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[3][6]
-
Agitate the mixture for 5-7 minutes at room temperature.[6]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[6]
Step 3: Coupling of this compound
This protocol outlines the activation and coupling of the tripeptide.
-
Prepare Coupling Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Activation: Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
Step 4: Peptide Cleavage from Resin and Final Deprotection
This final step cleaves the peptide from the solid support and removes any remaining side-chain protecting groups (not applicable for Gly-Gly-Gly).
-
Wash the peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[11]
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[11]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2]
-
Stir the mixture gently at room temperature for 1.5-2 hours.[4]
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the solution dropwise into a large volume of cold diethyl ether (8-10 times the volume of the filtrate).[2][7]
-
Collect Peptide: Centrifuge the ether suspension to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.[2]
-
Drying: Dry the crude peptide pellet under vacuum to obtain the final product.[2] For long-term storage, lyophilization from an aqueous acetic acid solution is recommended.[7]
III. Summary of Quantitative Data
| Step | Parameter | Value/Condition | Duration |
| Resin Swelling | Solvent | DMF | 1-2 hours |
| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | 2 x (5-15 min) |
| Coupling | This compound | 3 equivalents | 1-2 hours |
| Coupling Agents | DIC (3 eq.), HOBt (3 eq.) | ||
| Cleavage | Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | 1.5-2 hours |
| Precipitation | Solvent | Cold Diethyl Ether | ~30 minutes |
IV. Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes in the solid-phase synthesis of Gly-Gly-Gly.
Caption: Workflow for Fmoc-based solid-phase synthesis of Gly-Gly-Gly.
Caption: The chemical cycle of Fmoc deprotection and amino acid coupling in SPPS.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. chempep.com [chempep.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Dissolving Fmoc-Gly-Gly-Gly-OH: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Fmoc-Gly-Gly-Gly-OH, a key building block in peptide synthesis and various biochemical applications. Proper dissolution is critical for ensuring the success and reproducibility of experiments, from solid-phase peptide synthesis (SPPS) to in vitro assays.
Introduction to this compound
This compound is a tripeptide composed of three glycine (B1666218) residues, with the N-terminus protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is base-labile, making it ideal for stepwise peptide synthesis.[1][2] The glycine residues impart flexibility to peptide structures.[3] This compound is a fundamental component in the development of therapeutic peptides, linkers for antibody-drug conjugates (ADCs), and various research applications in biochemistry and molecular biology.[1][2][3]
Solubility Profile
This compound, like most Fmoc-protected amino acids and peptides, is a hydrophobic molecule with poor solubility in aqueous solutions. Its solubility is significantly higher in polar aprotic organic solvents. While specific quantitative solubility data for this compound is not extensively published, the data for the closely related Fmoc-Gly-OH provides a strong indication of suitable solvents.
General Solubility:
-
High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP).[4][5]
-
Moderate Solubility: Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate.[6]
-
Low to Insoluble: Water.[5]
To enhance solubility, sonication or gentle warming of the solvent can be employed. However, prolonged exposure to high temperatures should be avoided to prevent degradation of the Fmoc-amino acid.[4]
Quantitative Solubility Data Summary
The following table summarizes the known quantitative solubility of the related compound, Fmoc-Gly-OH, which serves as a useful reference.
| Solvent | Concentration | Method | Reference |
| Dimethyl sulfoxide (DMSO) | ≥29.7 mg/mL | Not specified | [4] |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be needed. | [4][7] |
| N,N-Dimethylformamide (DMF) | Clearly soluble (25 mmole in 50 ml) | Visual inspection | [8] |
Experimental Protocols
This section provides detailed protocols for dissolving this compound for various common experimental applications.
Preparation of Stock Solutions for In Vitro Assays
This protocol is suitable for preparing a concentrated stock solution of this compound for use in experiments such as enzyme assays, binding studies, or cell-based assays where the final concentration of the organic solvent must be minimized.
Materials:
-
This compound powder
-
High-purity DMSO or DMF
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Add the required volume of DMSO or DMF to achieve the target concentration (e.g., 10-100 mM). For example, to prepare a 10 mM stock solution, dissolve 4.27 mg of this compound (M.W. 427.44 g/mol ) in 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability. For short-term storage, 4°C is acceptable for a few days.
Dissolution for Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based SPPS, this compound is dissolved in the synthesis solvent, typically DMF, along with an activating agent before being coupled to the free amine on the resin-bound peptide chain.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
In a separate vial, dissolve the coupling agent (e.g., HBTU, HATU; slightly less than the Fmoc-amino acid) and an additive if required (e.g., HOBt) in DMF.
-
Add the coupling agent solution to the this compound solution.
-
Just before adding to the deprotected resin, add the base (e.g., DIPEA; typically 2 times the molar amount of the Fmoc-amino acid) to the mixture to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the resin and proceed with the coupling reaction according to your established SPPS protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fmoc-Gly-OH Novabiochem 29022-11-5 [sigmaaldrich.com]
Application Notes and Protocols for the Fmoc Deprotection of Fmoc-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and complete to ensure the successful synthesis of the target peptide. This document provides detailed application notes and protocols for the deprotection of the Fmoc group from the tripeptide Fmoc-Gly-Gly-Gly-OH.
The deprotection of this compound is generally straightforward; however, the presence of three consecutive glycine (B1666218) residues can present challenges, such as an increased propensity for aggregation and the potential for diketopiperazine formation, particularly at the dipeptide stage. Therefore, careful control of deprotection conditions is crucial for maximizing yield and purity.
Fmoc Deprotection: Mechanism and Key Considerations
The Fmoc group is removed under basic conditions via a β-elimination mechanism. A secondary amine, most commonly piperidine (B6355638), acts as the base to abstract the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide. The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which is washed away.
Key Considerations:
-
Choice of Base: Piperidine is the most common and effective base for Fmoc deprotection. Alternatives such as piperazine (B1678402) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger can also be used, particularly for difficult sequences.
-
Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for Fmoc deprotection due to its excellent solvating properties for both the peptide and the reagents. N-Methyl-2-pyrrolidone (NMP) can be used as an alternative.
-
Reaction Time and Temperature: Deprotection is typically rapid at room temperature. However, for longer or aggregation-prone sequences, extended reaction times or elevated temperatures may be necessary.
-
Monitoring the Reaction: The completion of the deprotection reaction can be monitored by UV spectrophotometry, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.[1] Qualitative colorimetric tests like the Kaiser test can also be used to detect the presence of the newly formed free primary amine.[1]
Quantitative Data on Fmoc Deprotection Conditions
The following tables summarize typical conditions for the Fmoc deprotection of peptides. While specific kinetic data for this compound is not extensively published, these values provide a strong starting point for optimization.
Table 1: Standard Piperidine-Based Deprotection Conditions
| Parameter | Condition | Expected Outcome | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | Standard, effective for most sequences. | A good starting point for optimization. |
| 50% (v/v) in DMF | Faster deprotection, may be useful for difficult sequences. | Increased risk of side reactions. | |
| 5-10% (v/v) in DMF | Slower deprotection, may reduce side reactions.[2] | May require longer reaction times. | |
| Reaction Time | 2 x 5 minutes | Generally sufficient for complete deprotection. | A second treatment ensures completion. |
| 2 x 10 minutes | Recommended for potentially difficult sequences. | Can be monitored by UV absorbance. | |
| > 20 minutes | May be required for aggregated peptides. | Increased risk of side reactions. | |
| Temperature | Room Temperature | Standard condition. | |
| 40-50 °C | Can help to disrupt aggregation and speed up deprotection. | Increased risk of side reactions. |
Table 2: Alternative Deprotection Reagents
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| DBU/Piperazine | 2% DBU, 5% Piperazine | NMP | < 5 minutes | Can be more effective for hindered or aggregated sequences.[3] |
| Piperazine | 10% (w/v) | DMF/Ethanol (9:1) | 10-20 minutes | A less toxic alternative to piperidine, but may be slower.[4] |
Experimental Protocols
Standard Fmoc Deprotection Protocol (Manual Synthesis)
This protocol describes the manual deprotection of this compound attached to a solid support (e.g., Wang resin).
Materials:
-
Fmoc-Gly-Gly-Gly-Resin
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
Reaction vessel with a sintered glass filter
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Gly-Gly-Resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin with DMF (3 x 1 minute).
-
First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully covered. Agitate the mixture for 5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for 10-15 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times, 1 minute each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional):
-
UV Monitoring: Collect the filtrate from the deprotection and washing steps. Dilute an aliquot with DMF and measure the absorbance at ~301 nm. The deprotection is considered complete when the absorbance returns to baseline.
-
Kaiser Test: Take a small sample of the resin beads and perform the Kaiser test. A positive result (blue color) indicates the presence of a free primary amine and successful deprotection. A yellow or colorless result indicates incomplete deprotection.
-
Protocol for Monitoring Deprotection by UV-Vis Spectroscopy
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
DMF (spectroscopic grade)
-
Filtrate from the deprotection and washing steps
Procedure:
-
Collect Filtrate: Collect all the solution drained from the reaction vessel during the deprotection and subsequent DMF washing steps in a volumetric flask of known volume.
-
Dilute: Fill the volumetric flask to the mark with DMF and mix thoroughly.
-
Prepare Sample: Take an aliquot of the solution from the volumetric flask and dilute it further with DMF to bring the absorbance within the linear range of the spectrophotometer (typically below 1.5 AU).
-
Measure Absorbance: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance for the dibenzofulvene-piperidine adduct (approximately 301 nm). Use DMF as the blank.
-
Determine Completion: The deprotection is considered complete when sequential measurements of the wash filtrates show a return to the baseline absorbance of the DMF solvent.
Potential Side Reactions and Troubleshooting
Diketopiperazine (DKP) Formation: The formation of a cyclic dipeptide is a known side reaction, particularly with sequences containing glycine or proline at the C-terminus of a dipeptide attached to the resin.[3][5][6][7] This can lead to cleavage of the dipeptide from the resin and termination of the peptide chain.
-
Mitigation Strategies:
-
Use a more sterically hindered resin (e.g., 2-chlorotrityl chloride resin).
-
Employ a faster deprotection protocol to minimize the time the free N-terminal amine is exposed.
-
Couple the subsequent amino acid immediately after deprotection.
-
Aggregation: Polyglycine sequences can be prone to aggregation, where the peptide chains interact with each other, hindering reagent access.
-
Mitigation Strategies:
-
Use solvents like NMP, which can be better at disrupting aggregates.
-
Perform the deprotection at a slightly elevated temperature (e.g., 40 °C).
-
Incorporate chaotropic salts or use sonication.
-
Incomplete Deprotection: This can lead to deletion sequences in the final peptide.
-
Troubleshooting:
-
Ensure fresh, high-quality deprotection reagents are used.
-
Extend the deprotection time or perform an additional deprotection step.
-
Confirm completion with a reliable monitoring method (UV or Kaiser test).[1]
-
Visualizations
Caption: Workflow for the Fmoc deprotection of this compound on solid support.
Caption: Mechanism of Fmoc deprotection using piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Gly-Gly-Gly-OH Hydrogel Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptide-based hydrogels are a class of biomaterials attracting significant interest for applications in drug delivery, tissue engineering, and 3D cell culture. The formation of these hydrogels is driven by non-covalent interactions between peptide monomers, leading to the creation of a three-dimensional nanofibrous network that can entrap a large volume of water. The 9-fluorenylmethoxycarbonyl (Fmoc) group, with its aromatic nature, is a potent driver of this self-assembly process through π-π stacking interactions.
This document provides a detailed guide for the preparation and characterization of hydrogels from the tripeptide Fmoc-Gly-Gly-Gly-OH. The simple, non-chiral glycine (B1666218) residues offer a flexible backbone, and the self-assembly is primarily directed by the Fmoc moiety. These hydrogels are expected to be biocompatible and offer a tunable platform for various biomedical applications.
Principle of Self-Assembly
The gelation of this compound in an aqueous environment is a result of a hierarchical self-assembly process. This process is initiated by intermolecular interactions between the Fmoc groups of the peptide monomers. The key interactions governing the formation of the hydrogel network are:
-
π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups stack on top of each other, forming the core of the nanofibers. This is the primary driving force for the initial aggregation.
-
Hydrogen Bonding: The amide bonds and the terminal carboxylic acid of the peptide backbone participate in intermolecular hydrogen bonding, which stabilizes the growing nanofibers and often leads to the formation of β-sheet-like structures.
-
Hydrophobic Interactions: The hydrophobic nature of the Fmoc group also contributes to the aggregation of the peptide in an aqueous environment.
These non-covalent interactions lead to the formation of elongated nanofibers, which then entangle to form a porous, three-dimensional network characteristic of a hydrogel.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound hydrogels. Please note that specific values can vary depending on the exact preparation conditions (e.g., peptide concentration, pH, and temperature).
| Parameter | Typical Value Range | Unit | Notes |
| Physical Properties | |||
| Molecular Weight | 411.41 | g/mol | |
| Critical Gelation Conc. (CGC) | 0.1 - 2.0 | wt% | The minimum concentration of the peptide required to form a self-supporting hydrogel. This is often determined by the vial inversion test.[1] |
| Gelation Time | Minutes to Hours | - | Dependent on the concentration, pH adjustment method, and temperature. |
| Mechanical Properties | |||
| Storage Modulus (G') | 10 - 1000 | Pa | Represents the elastic behavior of the hydrogel. Values are highly dependent on the peptide concentration and the final pH of the gel.[2] |
| Loss Modulus (G'') | 1 - 100 | Pa | Represents the viscous behavior of the hydrogel. For a true gel, G' should be significantly higher than G''.[2] |
| Structural Properties | |||
| Fiber Diameter | 10 - 50 | nm | As observed by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). |
| Porosity | High | - | The interconnected network of nanofibers creates a highly porous structure, suitable for encapsulating drugs or cells. |
| Drug Release | |||
| Release Kinetics | Diffusion-controlled | - | The release of encapsulated molecules is typically governed by diffusion through the hydrogel network. The release rate can be tuned by altering the hydrogel concentration and crosslink density.[3] |
Experimental Protocols
Materials and Equipment
-
This compound (MW: 411.41 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Syringes and needles
-
Spatula
Hydrogel Preparation: pH-Switch Method
This is a common method for inducing the gelation of pH-sensitive Fmoc-peptides.
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Vortex or sonicate briefly to ensure complete dissolution.
-
-
Dilution and pH Adjustment:
-
For the preparation of a 1 wt% hydrogel, for example, add 10 µL of the 100 mg/mL stock solution to 990 µL of deionized water in a vial.
-
The solution will likely be basic due to the carboxylic acid group of the peptide.
-
Slowly add 0.1 M HCl dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding HCl until the pH of the solution is lowered to approximately 4. Gelation is expected to occur as the pH drops below the pKa of the carboxylic acid, leading to the protonation of the carboxylate and a reduction in electrostatic repulsion, which favors self-assembly.
-
-
Gelation:
-
After pH adjustment, allow the solution to stand at room temperature.
-
Gel formation can be confirmed by inverting the vial; a stable hydrogel will not flow. The time required for gelation can range from a few minutes to several hours.
-
Hydrogel Characterization
1. Vial Inversion Test for Critical Gelation Concentration (CGC)
-
Objective: To determine the minimum concentration required for hydrogel formation.
-
Procedure:
-
Prepare a series of this compound solutions at different concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 wt%) using the pH-switch method described above.
-
Allow the solutions to stand for a set period (e.g., 24 hours) at room temperature.
-
Invert each vial. The CGC is the lowest concentration at which the material does not flow upon inversion.[1]
-
2. Rheological Measurements
-
Objective: To quantify the viscoelastic properties of the hydrogel.
-
Procedure:
-
Prepare a hydrogel sample directly on the rheometer plate or carefully transfer a pre-formed hydrogel.
-
Perform a time sweep to monitor the gelation kinetics, observing the evolution of the storage modulus (G') and loss modulus (G'').
-
Conduct a frequency sweep at a constant strain to determine the frequency dependence of G' and G''. In a gel state, G' should be greater than G'' and relatively independent of frequency.[2]
-
Perform a strain sweep at a constant frequency to identify the linear viscoelastic region (LVER).
-
3. Scanning Electron Microscopy (SEM)
-
Objective: To visualize the morphology of the hydrogel network.
-
Procedure:
-
Freeze-dry (lyophilize) a sample of the hydrogel to remove the water while preserving the nanofibrous structure.
-
Mount the lyophilized sample on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging.
-
Image the sample using an SEM to observe the nanofibrous network architecture.[4]
-
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the secondary structure of the peptides within the hydrogel.
-
Procedure:
-
Record the FTIR spectrum of the lyophilized hydrogel.
-
Analyze the amide I region (1600-1700 cm⁻¹). A peak around 1630 cm⁻¹ is indicative of β-sheet formation, a hallmark of many self-assembling peptide hydrogels.
-
5. In Vitro Drug Release Study
-
Objective: To evaluate the release kinetics of a model drug from the hydrogel.
-
Procedure:
-
Incorporate a model drug (e.g., a fluorescent dye like rhodamine B or a small molecule drug) into the this compound solution before initiating gelation.
-
Place a known amount of the drug-loaded hydrogel into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a known volume of a release medium (e.g., PBS at 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).[5]
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of this compound hydrogels.
Self-Assembly Mechanism
Caption: Proposed self-assembly mechanism of this compound into a hydrogel.
References
Application Notes and Protocols: Fmoc-Gly-Gly-Gly-OH as a Versatile Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-Gly-Gly-OH is a valuable tripeptide linker utilized in bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its flexible triglycine (B1329560) motif can influence the stability and solubility of the resulting conjugate, while the Fmoc protecting group allows for orthogonal deprotection strategies, enabling precise, stepwise assembly of the bioconjugate. This document provides detailed application notes and protocols for the effective use of this compound as a linker in the synthesis of bioconjugates.
Introduction
The strategic choice of a linker molecule is critical in the design of bioconjugates, directly impacting the stability, efficacy, and pharmacokinetic properties of the final product. This compound has emerged as a key building block in this field. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable linkage that can be selectively cleaved under mild basic conditions, a process orthogonal to many other protecting groups used in peptide and protein chemistry.[1][2] The triglycine sequence offers a hydrophilic and flexible spacer, which can be advantageous in maintaining the biological activity of the conjugated biomolecule and improving the solubility of the overall construct.[1]
This linker is particularly prominent in the construction of ADCs, where it can be incorporated as part of a larger, often enzymatically cleavable, linker system.[1][3][4][5] The controlled release of a cytotoxic payload at the target site is a key feature of modern ADCs, and the design of the linker is integral to this mechanism.[1]
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound serves as a fundamental component in the synthesis of cleavable linkers for ADCs.[1][3][4][5] It can be elongated with other peptide sequences that are substrates for lysosomal proteases, ensuring targeted drug release within the cancer cell.[4][5]
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the triglycine motif can be used as a flexible spacer to separate different domains of a synthetic peptide or to connect a peptide to a solid support or another molecule.[6]
-
Drug Delivery Systems: The incorporation of this linker into drug delivery systems can enhance the solubility and stability of the therapeutic agent.[]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C21H21N3O6 | [5] |
| Molecular Weight | 411.41 g/mol | [5] |
| Appearance | White to off-white powder or crystals | [5] |
| Purity | ≥95% | [5] |
| Storage Temperature | 2-8°C | [5] |
| CAS Number | 170941-79-4 | [5] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the construction of an antibody-drug conjugate. Optimization may be required for specific antibodies, drugs, and linker systems.
General Workflow for ADC Synthesis using this compound
The overall process involves the sequential attachment of the linker to the antibody, followed by deprotection and conjugation of the payload.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Protocol 1: Activation of this compound Carboxyl Group
This protocol describes the activation of the terminal carboxyl group of the linker for subsequent reaction with amine residues on the antibody.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1.2 equivalents relative to the coupling partner) in anhydrous DMF under an inert atmosphere.
-
Add NHS or Sulfo-NHS (1.2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
The activated Fmoc-Gly-Gly-Gly-O-Su ester can be used immediately or stored under anhydrous conditions.
Protocol 2: Conjugation of Activated Linker to Antibody
This protocol details the conjugation of the activated linker to the lysine (B10760008) residues of an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Activated Fmoc-Gly-Gly-Gly-O-Su ester solution in DMF
-
Reaction buffer (e.g., Borate buffer, pH 8.5)
Procedure:
-
Exchange the antibody into the reaction buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
Slowly add the activated Fmoc-Gly-Gly-Gly-O-Su ester solution to the antibody solution with gentle stirring. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).
-
Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker and other small molecules.
Protocol 3: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the terminal amine for drug conjugation.
Materials:
-
Purified antibody-linker conjugate
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Add the 20% piperidine in DMF solution to the antibody-linker conjugate. The final concentration of piperidine should be around 20%.
-
Incubate the reaction at room temperature for 15-30 minutes.
-
Immediately purify the deprotected antibody-linker conjugate by SEC or TFF to remove piperidine and the dibenzofulvene byproduct.
Protocol 4: Conjugation of Drug to the Deprotected Linker
This protocol outlines the attachment of an activated drug molecule to the newly exposed amine on the linker.
Materials:
-
Deprotected antibody-linker conjugate
-
Activated drug molecule (e.g., drug-NHS ester)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the activated drug in a suitable organic co-solvent (e.g., DMSO or DMF).
-
Add the activated drug solution to the deprotected antibody-linker conjugate solution with gentle stirring. The molar excess of the drug should be optimized.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Purify the final ADC using SEC or TFF to remove unreacted drug and solvent.
Characterization of the Bioconjugate
The resulting bioconjugate should be thoroughly characterized to ensure its quality and consistency.
| Characterization Method | Parameter Measured | Typical Expected Results |
| Size-Exclusion Chromatography (SEC-HPLC) | Purity and aggregation | Monomeric peak >95% |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution | A series of peaks corresponding to different DAR values |
| Mass Spectrometry (MS) | Molecular weight of the conjugate | Confirms the covalent attachment of the drug-linker |
| UV-Vis Spectroscopy | DAR and protein concentration | Calculated from the absorbance at 280 nm and the drug's characteristic wavelength |
| In vitro cell-based assays | Potency and target-specific cytotoxicity | Dose-dependent killing of target cells |
Signaling Pathway for ADC Internalization and Payload Release
ADCs typically exert their cytotoxic effect after internalization and release of the payload within the target cell.
Caption: ADC internalization and mechanism of action.
Conclusion
This compound is a highly adaptable and valuable tool in the field of bioconjugation. Its straightforward incorporation into synthetic schemes, coupled with the favorable properties of the triglycine spacer, makes it an excellent choice for the development of complex bioconjugates, including next-generation antibody-drug conjugates. The protocols and data presented herein provide a comprehensive guide for researchers and developers to effectively utilize this versatile linker in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-Gly-Gly-OH, 35665-38-4 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-Gly-Gly-OH: Versatile Linker for ADCs Lysosomal Cleavage [sigmaaldrich.com]
- 5. This compound: Lysosomally Cleavable Linker for ADCs [sigmaaldrich.com]
- 6. advancedchemtech.com [advancedchemtech.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fmoc-Gly-Gly-Gly-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the purity of synthetic peptides is paramount to ensure accurate experimental outcomes and therapeutic efficacy. Fmoc-Gly-Gly-Gly-OH, a fundamental building block in the synthesis of more complex peptides, often requires rigorous purification to remove impurities generated during its synthesis. These impurities can include truncated sequences (e.g., Fmoc-Gly-Gly-OH), deletion sequences, and byproducts from the cleavage of protecting groups. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of such protected peptides, offering high resolution and efficiency.
This application note provides a detailed protocol for the HPLC purification of this compound and its derivatives. It outlines the necessary materials, a step-by-step experimental procedure, and expected outcomes, including quantitative data on purity and yield. The methodology is designed to be a robust starting point for researchers to adapt to their specific peptide derivatives.
Materials and Methods
Materials
-
Crude this compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
-
Preparative and analytical HPLC systems
-
Preparative and analytical C18 columns
-
Lyophilizer
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of water and acetonitrile is a good starting point. For peptides with solubility issues, a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution with the initial mobile phase.
-
Ensure the final concentration is appropriate for the preparative HPLC column loading capacity.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Preparative HPLC Protocol
A standard approach for the purification of Fmoc-protected peptides involves using a C18 stationary phase and a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid as an ion-pairing agent to improve peak shape.[1]
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | Preparative Reverse-Phase C18 (e.g., 20 mm x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 10-20 mL/min (depending on column diameter) |
| Detection | UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide backbone) |
| Gradient | 20-60% B over 40 minutes |
| Injection Volume | Dependent on sample concentration and column capacity |
Analytical HPLC Protocol for Purity Assessment
To assess the purity of the collected fractions, an analytical HPLC method is employed. This method uses a smaller dimension column and a faster gradient to achieve rapid separation and quantification.
Table 2: Analytical HPLC Parameters
| Parameter | Value |
| Column | Analytical Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm and 220 nm |
| Gradient | 5-95% B over 20 minutes |
| Injection Volume | 10-20 µL |
Experimental Workflow and Purification Strategy
The overall workflow for the purification of this compound derivatives is depicted in the following diagram. This process begins with the crude peptide obtained from synthesis and concludes with a highly purified and lyophilized product.
Caption: Experimental workflow for the purification of this compound.
The purification strategy is based on the hydrophobicity of the Fmoc-protected peptide. The logical relationship of the key steps in developing the purification method is outlined below.
Caption: Logical workflow for HPLC purification method development.
Results and Discussion
The purification of crude this compound using the described preparative HPLC method is expected to yield a product with high purity. The primary impurities, such as shorter peptide sequences (e.g., Fmoc-Gly-Gly-OH) and byproducts from synthesis, should be well-resolved from the main product peak.
The retention time of this compound will be influenced by its hydrophobicity, which is largely determined by the Fmoc group. Due to the repetitive glycine (B1666218) units, the peptide backbone itself is relatively polar. Therefore, a mobile phase with a moderate concentration of acetonitrile is expected to elute the peptide.
Table 3: Expected Purification Results for this compound
| Parameter | Crude Product | After Preparative HPLC |
| Purity (by Analytical HPLC) | 70-85% | >98% |
| Typical Retention Time (Analytical) | ~12-15 minutes (variable) | ~13.5 minutes |
| Recovery Yield | N/A | 75-90% |
| Appearance | Off-white to pale yellow solid | White, fluffy powder |
The expected yield after purification is typically in the range of 75-90%, with the losses attributed to fractions that do not meet the purity threshold and losses during handling and lyophilization. The final product should be a white, fluffy powder, indicating the removal of colored impurities. The purity of the final product can be confirmed by analytical HPLC and mass spectrometry to verify the correct molecular weight.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient protocol for the purification of this compound and its derivatives. By employing a systematic approach of preparative purification followed by analytical purity assessment, researchers can obtain highly pure peptides essential for downstream applications in drug discovery and scientific research. The provided parameters serve as a robust starting point, which can be further optimized based on the specific characteristics of the peptide derivative and the scale of the purification.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Fmoc-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-Gly-OH is a fundamental building block in solid-phase peptide synthesis (SPPS) and a common fragment in the analysis of more complex peptide structures. Its characterization by mass spectrometry is crucial for quality control during synthesis, purity assessment, and as a reference standard. These application notes provide a detailed guide for the mass spectrometric analysis of this compound, focusing on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) for structural confirmation.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for the stepwise addition of amino acids in peptide synthesis.[1] The tri-glycine sequence provides a simple peptide backbone, making this compound an ideal model compound for optimizing mass spectrometry parameters for protected peptides. Accurate mass measurement and fragmentation analysis are key to verifying its identity and purity.
Physicochemical Properties
The fundamental properties of this compound are essential for its analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁N₃O₆ | [1][2] |
| Molecular Weight | 411.41 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥95-98% | [1][2] |
Mass Spectrometry Analysis
Electrospray ionization (ESI) is the preferred method for analyzing this compound as it is a soft ionization technique that minimizes in-source fragmentation of the intact molecule.[3] The analysis is typically performed in positive ion mode, where the molecule is protonated to form the pseudomolecular ion [M+H]⁺.
Expected Mass-to-Charge Ratio (m/z)
For high-resolution mass spectrometry, the expected m/z of the singly protonated molecule is a critical value for identification.
| Ion | Theoretical m/z |
| [M+H]⁺ | 412.1452 |
Note: This value is calculated based on the monoisotopic masses of the constituent elements.
Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem mass spectrometry, utilizing collision-induced dissociation (CID), is employed to fragment the precursor ion ([M+H]⁺) and generate a characteristic fragmentation pattern that confirms the peptide sequence and the presence of the Fmoc group.[4][5] The primary fragment ions observed for peptides are b and y ions, resulting from cleavage of the amide bonds along the peptide backbone.[4]
Predicted Fragmentation of this compound ([M+H]⁺ = 412.15 m/z)
| Fragment Ion | Theoretical m/z |
| b₁ | 280.10 |
| b₂ | 337.12 |
| b₃ | 394.14 |
| y₁ | 76.04 |
| y₂ | 133.06 |
| y₃ | 190.08 |
| Fmoc group | 179.08 |
| [Fmoc+H]⁺ | 223.08 |
Note: The table presents the most common and expected fragment ions. The actual spectrum may contain other less abundant fragments.
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound by LC-MS/MS. Instrument parameters may need to be optimized for specific systems.
Sample Preparation
Proper sample preparation is critical to obtain high-quality mass spectra.
-
Dissolution: Dissolve the this compound powder in a suitable solvent such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).
-
Acidification: Acidify the sample solution with 0.1% formic acid to promote protonation in positive ion mode ESI.[3]
-
Concentration: The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 µM), depending on the sensitivity of the mass spectrometer.
Liquid Chromatography (LC)
Reversed-phase liquid chromatography can be used for sample clean-up and separation prior to mass spectrometry.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate time to ensure elution of the peptide.
-
Flow Rate: Dependent on the column diameter (e.g., 200-400 µL/min for analytical scale).
-
Injection Volume: 1-10 µL.
Mass Spectrometry (MS and MS/MS)
The following are typical starting parameters for a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas Flow: Instrument-specific, typically nitrogen.
-
MS1 Scan Range: m/z 100 - 1000.
-
Targeted MS/MS:
-
Precursor Ion: m/z 412.15.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: A ramp of 10-40 eV can be used to generate a rich fragmentation spectrum.[6] The optimal energy should be determined empirically.
-
Diagrams
Experimental Workflow
Caption: Workflow for Mass Spectrometry Analysis of this compound.
Fragmentation Pathway
Caption: Simplified Fragmentation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation [digitalcommons.kennesaw.edu]
Application of Fmoc-Gly-Gly-Gly-OH in 3D Cell Culture Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from two-dimensional (2D) to three-dimensional (3D) cell culture represents a significant leap forward in creating more physiologically relevant in vitro models for biological research and drug development. 3D cell culture scaffolds provide a microenvironment that more closely mimics the native extracellular matrix (ECM), influencing cell morphology, proliferation, differentiation, and function in a manner that is not achievable in traditional 2D culture systems. Among the various biomaterials being explored for 3D scaffolds, self-assembling peptide hydrogels have emerged as a promising class due to their biocompatibility, biodegradability, and tunable mechanical properties.
This document focuses on the application of N-α-(9-Fluorenylmethyloxycarbonyl)-glycyl-glycyl-glycine (Fmoc-Gly-Gly-Gly-OH), a short, synthetic tripeptide, in the formation of hydrogel scaffolds for 3D cell culture. The self-assembly of this compound is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. This process results in the formation of a nanofibrous network that entraps a large amount of water, forming a hydrogel. The inherent simplicity and biocompatibility of the glycine (B1666218) residues make this compound an attractive building block for creating well-defined 3D cellular microenvironments.
These application notes provide an overview of the principles, quantitative data from related Fmoc-peptide systems, and detailed protocols for the preparation and use of this compound based hydrogels in 3D cell culture and related applications such as drug delivery.
Data Presentation
The mechanical properties and biocompatibility of hydrogel scaffolds are critical parameters that influence cell behavior. While specific data for pure this compound hydrogels are emerging, the following tables summarize representative quantitative data from studies on closely related Fmoc-tripeptide and other Fmoc-peptide hydrogels, which provide valuable insights into the expected performance of these scaffolds.
Table 1: Mechanical Properties of Representative Fmoc-Peptide Hydrogels
| Fmoc-Peptide Composition | Concentration (wt%) | Storage Modulus (G') (Pa) | Reference(s) |
| Fmoc-Phe-Phe-Gly | 1.0 | ~1,000 - 10,000 | [1] |
| Fmoc-Arg-Gly-Asp (Fmoc-RGD) | 0.5 | ~780 | [2] |
| Fmoc-Phe-Phe | 0.5 | ~21,200 | [3] |
| Co-assembled Fmoc-Lys-Fmoc / Fmoc-Gly-Gly-Gly | 1:1 ratio | G' > G'' (gel-like) | [4] |
| Fmoc-Lys3 | 1.0 | ~2,526 | [5] |
Note: The mechanical properties of Fmoc-peptide hydrogels are highly dependent on factors such as peptide sequence, concentration, pH, and ionic strength.[1]
Table 2: Cell Viability in Representative Fmoc-Peptide Hydrogel Scaffolds
| Cell Type | Hydrogel Composition | Culture Duration | Viability (%) | Assay Method | Reference(s) |
| Bovine Chondrocytes | Fmoc-Phe-Phe | 7 days | >95% | Live/Dead Staining | [3] |
| Human Dermal Fibroblasts | Fmoc-Phe-Phe/Ser | 3 days | >90% | Live/Dead Staining | [3] |
| 3T3-L1 Fibroblasts | Co-assembled Fmoc-Phe-Phe / Cationic Peptides | 72 hours | >95% | Not specified | |
| Human Amniotic Mesenchymal Stem Cells | RADA16/RGDmix | Not specified | High | Not specified | |
| 3T3 and HaCaT cells | Fmoc-Lys3 | Not specified | High (supportive of adhesion and proliferation) | Not specified | [5] |
Note: The data presented are from studies on various Fmoc-peptide hydrogels and are intended to be representative of the potential biocompatibility of this compound scaffolds.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel Scaffolds
This protocol describes the preparation of a self-supporting hydrogel from this compound using a pH switch method.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile deionized (DI) water
-
Sterile phosphate-buffered saline (PBS, pH 7.4)
-
0.1 M HCl (sterile)
-
0.1 M NaOH (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing.
-
Initial Dilution: In a sterile microcentrifuge tube, dilute the this compound/DMSO stock solution with sterile DI water to achieve the desired pre-gelation concentration. The final DMSO concentration should be kept low (typically <5% v/v) to minimize cytotoxicity.
-
pH Adjustment for Dissolution: Adjust the pH of the peptide solution to a basic pH (e.g., pH 10-11) by adding a small volume of 0.1 M NaOH. This will ensure the complete dissolution of the peptide.
-
Triggering Gelation: Induce hydrogelation by neutralizing the solution to a physiological pH (pH ~7.4). This can be achieved by the slow addition of 0.1 M HCl while gently mixing. Alternatively, the basic peptide solution can be diluted into a larger volume of sterile PBS (pH 7.4).
-
Incubation: Allow the solution to stand undisturbed at room temperature or 37°C for 15-60 minutes. Gelation time will vary depending on the final peptide concentration and temperature.
-
Confirmation of Gelation: Confirm the formation of a stable hydrogel by inverting the tube. A successful hydrogel will not flow.
-
Pre-conditioning: Before cell seeding, equilibrate the hydrogel by washing it with sterile PBS and then with the appropriate cell culture medium.
Protocol 2: Encapsulation of Cells in this compound Hydrogels
This protocol details the encapsulation of cells within the this compound hydrogel during its formation.
Materials:
-
Prepared basic this compound solution (from Protocol 1, step 3)
-
Sterile cell culture medium
-
Cells of interest, harvested and resuspended in culture medium at the desired concentration (e.g., 1 x 10^6 cells/mL)
-
Sterile PBS (pH 7.4)
-
Sterile multi-well culture plates
Procedure:
-
Cell Suspension Preparation: Prepare a single-cell suspension of the desired cells in their specific culture medium.
-
Mixing Components: In a sterile tube, gently mix the basic this compound solution with the cell suspension. The ratio of peptide solution to cell suspension should be calculated to achieve the desired final peptide and cell concentrations.
-
Initiating Gelation with Cells: To trigger hydrogelation, add sterile PBS (pH 7.4) to the mixture. Gently pipette up and down to ensure homogeneity without damaging the cells. The final volume will determine the size of the 3D cell-laden construct.
-
Casting the Gel: Immediately dispense the cell-hydrogel precursor solution into the wells of a multi-well culture plate.
-
Gelation and Culture: Place the culture plate in a cell culture incubator (37°C, 5% CO2) to allow for complete gelation. After the hydrogel has solidified (typically 15-60 minutes), carefully add pre-warmed culture medium to the top of each gel.
-
Medium Exchange: Change the culture medium every 2-3 days by carefully aspirating the old medium and adding fresh, pre-warmed medium.
Protocol 3: Characterization of Cell Viability using Live/Dead Staining
This protocol describes a common method to assess the viability of cells encapsulated within the hydrogel.
Materials:
-
Cell-laden hydrogels in a multi-well plate
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Sterile PBS
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting Calcein AM and Ethidium homodimer-1 in sterile PBS.
-
Staining: Carefully remove the culture medium from the wells containing the cell-laden hydrogels. Gently wash the hydrogels once with sterile PBS.
-
Incubation: Add a sufficient volume of the Live/Dead staining solution to each well to completely cover the hydrogel. Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Imaging: After incubation, carefully remove the staining solution and wash the hydrogels with PBS.
-
Microscopy: Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1). Acquire images at different depths within the hydrogel to assess viability throughout the 3D construct.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Integrin-mediated signaling pathway in a 3D hydrogel scaffold.
Experimental Workflow Diagram
Caption: Workflow for 3D cell culture using this compound hydrogels.
References
- 1. Focal Adhesion Kinase regulates cell-cell contact formation in epithelial cells via modulation of Rho - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal Adhesion Kinase as a RhoA-activable Signaling Scaffold Mediating Akt Activation and Cardiomyocyte Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGDSP-functionalized peptide hydrogel stimulates growth factor secretion via integrin αv/PI3K/AKT axis for improved wound healing by human amniotic mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fmoc-Gly-Gly-Gly-OH for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-Gly-OH is a versatile building block in peptide synthesis, increasingly recognized for its potential in the development of sophisticated drug delivery systems.[1][2] The presence of the fluorenylmethyloxycarbonyl (Fmoc) group facilitates self-assembly into nanostructures, such as hydrogels and nanoparticles, through π-π stacking interactions.[3][4] This self-assembly property, combined with the biocompatibility of the glycine (B1666218) tripeptide, makes it an excellent candidate for creating biocompatible and biodegradable drug carriers. Furthermore, the triglycine (B1329560) sequence can serve as a flexible and stable linker, connecting therapeutic agents to targeting moieties for precise delivery to diseased tissues, thereby enhancing efficacy and minimizing off-target toxicity.[5][6]
These application notes provide a comprehensive overview of the use of this compound in the formulation of a targeted drug delivery system for the anticancer drug Doxorubicin (B1662922) (DOX), aimed at tumors overexpressing the Epidermal Growth Factor Receptor (EGFR).
Principle of the Targeted Drug Delivery System
This targeted drug delivery system is based on a self-assembling peptide conjugate. The system comprises three key components:
-
Targeting Peptide: A peptide with high affinity for a tumor-specific receptor, in this case, the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancer types.[1][3][7]
-
This compound Linker: This unit connects the targeting peptide to the drug. The Fmoc group drives the self-assembly of the conjugate into nanoparticles, while the triglycine sequence provides a flexible and stable spacer.
-
Therapeutic Agent: The cytotoxic drug, Doxorubicin (DOX), is conjugated to the linker.
Upon systemic administration, the nanoparticles circulate and preferentially accumulate at the tumor site due to the enhanced permeability and retention (EPR) effect and active targeting via the EGFR-binding peptide. Following receptor-mediated endocytosis, the nanoparticles are internalized into the cancer cells and trafficked to lysosomes. The acidic environment and enzymatic activity within the lysosomes cleave the linker, releasing the doxorubicin to exert its cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II, ultimately leading to apoptosis.
Data Presentation
The following tables summarize the typical quantitative data obtained during the formulation and in vitro evaluation of a targeted Doxorubicin delivery system utilizing an this compound linker and an EGFR-targeting peptide.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Parameter | Value |
| Drug Loading Content (%) | 12.5 ± 1.3 |
| Encapsulation Efficiency (%) | 85.2 ± 3.1 |
| Hydrodynamic Diameter (nm) | 155.4 ± 8.7 |
| Polydispersity Index (PDI) | 0.18 ± 0.04 |
| Zeta Potential (mV) | -22.5 ± 2.1 |
Table 2: In Vitro Doxorubicin Release Profile
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.0 |
| 1 | 5.2 ± 0.8 | 15.8 ± 1.5 |
| 4 | 10.1 ± 1.2 | 30.5 ± 2.1 |
| 12 | 18.5 ± 1.9 | 55.2 ± 3.4 |
| 24 | 25.3 ± 2.5 | 78.9 ± 4.0 |
| 48 | 32.8 ± 3.1 | 92.1 ± 3.8 |
| 72 | 35.1 ± 3.5 | 95.6 ± 3.2 |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (µg/mL) |
| A431 (EGFR-positive) | Free Doxorubicin | 0.85 ± 0.12 |
| Targeted Nanoparticles | 1.5 ± 0.2 | |
| MCF-7 (EGFR-negative) | Free Doxorubicin | 0.95 ± 0.15 |
| Targeted Nanoparticles | 5.8 ± 0.6 |
Experimental Protocols
Protocol 1: Synthesis of the EGFR-Targeting Peptide-GGG-DOX Conjugate
This protocol describes the solid-phase peptide synthesis (SPPS) of the targeting peptide followed by the conjugation of this compound and Doxorubicin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Doxorubicin hydrochloride
-
Anhydrous DMSO (Dimethyl sulfoxide)
Procedure:
-
Peptide Synthesis:
-
Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Perform Fmoc deprotection using 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Couple the first Fmoc-protected amino acid of the EGFR-targeting peptide sequence using HBTU and DIPEA in DMF for 2 hours.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Linker Conjugation:
-
After the synthesis of the targeting peptide, perform a final Fmoc deprotection.
-
Couple this compound to the N-terminus of the peptide using HBTU and DIPEA in DMF for 4 hours.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the peptide-linker conjugate from the resin using a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 3 hours.
-
Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the peptide-linker by reverse-phase HPLC.
-
-
Doxorubicin Conjugation:
-
Dissolve the purified peptide-linker and Doxorubicin hydrochloride in anhydrous DMSO.
-
Add DIPEA to the solution and stir at room temperature for 24 hours in the dark.
-
Purify the final conjugate by reverse-phase HPLC and confirm its identity by mass spectrometry.
-
Protocol 2: Formulation of Targeted Nanoparticles
This protocol describes the self-assembly of the peptide-drug conjugate into nanoparticles.
Materials:
-
Peptide-GGG-DOX conjugate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the Peptide-GGG-DOX conjugate in DMSO to a concentration of 10 mg/mL.
-
Vortex the solution until the conjugate is fully dissolved.
-
Rapidly inject the DMSO solution into PBS (pH 7.4) under vigorous stirring. The final concentration of the conjugate in the aqueous solution should be 1 mg/mL.
-
Continue stirring for 2 hours at room temperature to allow for the self-assembly into nanoparticles.
-
Dialyze the nanoparticle suspension against PBS for 24 hours to remove the DMSO.
-
Store the nanoparticle suspension at 4°C.
Protocol 3: Characterization of Nanoparticles
Procedure:
-
Particle Size and Zeta Potential: Dilute the nanoparticle suspension in PBS and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known volume of the nanoparticle suspension.
-
Dissolve the lyophilized powder in DMSO and measure the absorbance of Doxorubicin at 480 nm using a UV-Vis spectrophotometer.
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Protocol 4: In Vitro Drug Release Study
Procedure:
-
Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag (MWCO 3.5 kDa).
-
Immerse the dialysis bag in 20 mL of release buffer (PBS at pH 7.4 or acetate (B1210297) buffer at pH 5.0).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with an equal volume of fresh buffer.
-
Quantify the amount of released Doxorubicin in the collected samples using a fluorescence spectrophotometer (Ex: 480 nm, Em: 590 nm).
Protocol 5: In Vitro Cytotoxicity Assay
Procedure:
-
Seed cancer cells (e.g., A431 and MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free Doxorubicin and the targeted nanoparticles.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using an MTT assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment group.
Visualizations
Caption: Experimental workflow for the synthesis, formulation, and evaluation of targeted drug delivery nanoparticles.
Caption: Targeted delivery of Doxorubicin via EGFR interferes with survival signaling and induces apoptosis.
References
- 1. Peptide Ligands for Targeting the Extracellular Domain of EGFR: Comparison Between Linear and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of Cyclic Peptides Targeting the Epidermal Growth Factor Receptor in Mesenchymal Triple-Negative Breast Cancer Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Peptide-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 7. Novel Cyclic Peptides for Targeting EGFR and EGRvIII Mutation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-Gly-Gly-Gly-OH in the Development of Diagnostic Tools
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-Gly-OH, a tripeptide composed of three glycine (B1666218) residues with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, serves as a versatile building block in peptide synthesis.[1][2] Its utility extends into the realm of diagnostics, particularly in the design of specific enzyme substrates for the development of novel diagnostic assays. The simple, flexible nature of the triglycine (B1329560) sequence can be exploited by certain proteases, making it a candidate for creating targeted probes to detect enzymatic activity associated with various disease states.
These application notes provide a framework for utilizing this compound in the development of a fluorescence-based diagnostic assay for the detection of a hypothetical Gly-Gly-Gly cleaving enzyme (GGGase), a potential biomarker for inflammatory diseases.
Principle of the Assay
The diagnostic application of this compound is centered around the principle of fluorescence resonance energy transfer (FRET). A fluorophore and a quencher molecule are attached to a peptide substrate. In its intact state, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
In this proposed application, this compound can be modified to create a FRET-based substrate. The triglycine sequence acts as the recognition and cleavage site for the target enzyme, GGGase.
Application: Detection of GGGase Activity in Biological Samples
Elevated levels of certain proteases are often indicative of pathological conditions. This protocol outlines the use of a custom-synthesized FRET peptide substrate derived from this compound to quantify the activity of GGGase in biological samples, such as serum or synovial fluid.
Table 1: Quantitative Data Summary of a Hypothetical GGGase Assay
| Parameter | Value | Unit | Notes |
| Substrate Concentration | 10 | µM | Optimal concentration may vary based on enzyme kinetics. |
| Enzyme Concentration (Positive Control) | 50 | nM | Purified recombinant GGGase. |
| Incubation Time | 60 | min | At 37°C. |
| Excitation Wavelength | 340 | nm | For an AMCA (Aminomethylcoumarin Acetate) fluorophore. |
| Emission Wavelength | 440 | nm | For an AMCA fluorophore. |
| Limit of Detection (LOD) | 5 | ng/mL | Estimated for GGGase in serum. |
| Linear Range | 10 - 500 | ng/mL | For GGGase in serum. |
Experimental Protocols
Protocol 1: Synthesis of a FRET-based GGGase Substrate
This protocol describes the solid-phase peptide synthesis of a FRET substrate using this compound as a starting point. The final substrate will have the structure: Fluorophore-Gly-Gly-Gly-Linker-Quencher.
Materials:
-
This compound
-
Rink Amide MBHA resin
-
Fmoc-Lys(Dde)-OH (for attaching the quencher)
-
Fluorophore N-hydroxysuccinimide (NHS) ester (e.g., AMCA-NHS)
-
Quencher NHS ester (e.g., Dabcyl-NHS)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)
-
Diethyl ether
-
HPLC grade acetonitrile (B52724) and water
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
First Amino Acid Coupling: Couple Fmoc-Lys(Dde)-OH to the resin using DIC and HOBt as coupling agents in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the lysine (B10760008) residue.
-
Peptide Elongation: Couple this compound to the deprotected lysine residue using DIC and HOBt.
-
Fmoc Deprotection: Remove the Fmoc group from the triglycine peptide.
-
Fluorophore Labeling: React the N-terminus of the peptide with the fluorophore-NHS ester in DMF with a base such as diisopropylethylamine (DIPEA).
-
Dde Deprotection: Remove the Dde protecting group from the lysine side chain using 2% hydrazine (B178648) in DMF.
-
Quencher Labeling: React the deprotected lysine side chain with the quencher-NHS ester in DMF with DIPEA.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized substrate by mass spectrometry and analytical HPLC.
Protocol 2: GGGase Activity Assay in Biological Samples
This protocol details the procedure for measuring GGGase activity in a 96-well plate format.
Materials:
-
Synthesized GGGase FRET substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Purified recombinant GGGase (for positive control and standard curve)
-
Biological samples (e.g., serum, synovial fluid)
-
Protease inhibitor cocktail (optional, for negative controls)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of the GGGase FRET substrate in DMSO.
-
Dilute the substrate to the final working concentration (e.g., 10 µM) in Assay Buffer.
-
Prepare a standard curve of purified GGGase in Assay Buffer.
-
Thaw biological samples on ice. If necessary, centrifuge to remove any precipitates.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 100 µL of Assay Buffer.
-
Substrate Control: 50 µL of Assay Buffer + 50 µL of substrate solution.
-
Positive Control: 50 µL of GGGase standard dilutions + 50 µL of substrate solution.
-
Negative Control (optional): 50 µL of biological sample pre-incubated with a protease inhibitor + 50 µL of substrate solution.
-
Test Samples: 50 µL of biological sample + 50 µL of substrate solution.
-
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement:
-
Measure fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader with excitation at 340 nm and emission at 440 nm.
-
Alternatively, for endpoint assays, take a single reading after 60 minutes.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the fluorescence intensity over time for kinetic analysis or the final fluorescence intensity for endpoint analysis.
-
Determine the GGGase activity in the samples by comparing their fluorescence signal to the standard curve.
-
Visualizations
Diagram 1: Signaling Pathway of GGGase-mediated Substrate Cleavage
Caption: GGGase enzyme cleaves the FRET substrate, separating the fluorophore and quencher to produce a fluorescent signal.
Diagram 2: Experimental Workflow for GGGase Activity Assay
Caption: A step-by-step workflow for the GGGase fluorescence-based activity assay.
Diagram 3: Logical Relationship of FRET-based Detection
Caption: The logical flow demonstrating how the presence of active GGGase leads to a fluorescent signal.
References
Application Notes and Protocols: Studying the Self-Assembly of Fmoc-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the self-assembly of the tripeptide Fmoc-Gly-Gly-Gly-OH (Fmoc-GGG). The protocols outlined below cover hydrogel formation and characterization using various biophysical and imaging techniques.
Introduction
Self-assembling peptides are a class of biomaterials with significant potential in drug delivery, tissue engineering, and regenerative medicine. The fluorenylmethoxycarbonyl (Fmoc)-protected tripeptide, this compound, is a simple yet versatile building block for the formation of supramolecular hydrogels. The self-assembly process is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones.[1] Understanding the experimental conditions that govern the self-assembly of Fmoc-GGG and the resulting material properties is crucial for its application.
This document provides detailed protocols for the preparation of Fmoc-GGG hydrogels and their characterization using a suite of analytical techniques.
Data Presentation
Table 1: Physicochemical Properties of Fmoc-Gly-Gly Self-Assembly
| Parameter | Value | Method of Determination |
| Apparent pKa | ~6.4 | Potentiometric Titration |
| Critical Aggregation Concentration (CAC) | Not Reported | Pyrene (B120774) Fluorescence Assay |
Table 2: Morphological Characteristics of Fmoc-Gly-Gly Nanofibers
| Parameter | Value | Method of Determination |
| Fiber Morphology | Entangled Fibers | Transmission Electron Microscopy (TEM) |
| Fiber Diameter | Not Reported | Transmission Electron Microscopy (TEM) |
Table 3: Rheological Properties of Fmoc-Gly-Gly Hydrogel (1 wt%)
| Parameter | Value | Method of Determination |
| Storage Modulus (G') | ~1000 Pa | Oscillatory Rheology |
| Loss Modulus (G'') | ~100 Pa | Oscillatory Rheology |
| Gelation Behavior | Forms hydrogel below apparent pKa | Visual Inspection & Rheology |
Experimental Protocols
Preparation of this compound Hydrogel
This protocol describes the preparation of a self-supporting hydrogel from Fmoc-GGG using a pH switch method.
Materials:
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), 0.01 M, pH 7.4[4]
-
Deionized water
-
Small glass vials
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the desired final concentration of the hydrogel. A typical starting concentration is 100 mg/mL.
-
In a clean glass vial, add the desired volume of the Fmoc-GGG stock solution.
-
Slowly add 0.01 M PBS (pH 7.4) to the DMSO solution while gently swirling the vial. The final concentration of DMSO should be kept low, typically below 10% (v/v), to promote self-assembly.
-
Allow the solution to stand at room temperature for at least 24 hours to allow for complete gelation.[4]
-
Confirm hydrogel formation by inverting the vial. A self-supporting gel will not flow.
Characterization of Self-Assembly
This protocol determines the concentration at which Fmoc-GGG begins to self-assemble into micelles.
Materials:
-
This compound
-
Pyrene
-
Deionized water
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone (e.g., 1 mM).
-
Prepare a series of Fmoc-GGG solutions in deionized water at various concentrations.
-
To each Fmoc-GGG solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The final acetone concentration should be negligible.
-
Incubate the solutions in the dark for at least 1 hour to allow for equilibration.
-
Measure the fluorescence emission spectra of each sample using a fluorometer with an excitation wavelength of 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).
-
Plot the ratio of I₁/I₃ as a function of the logarithm of the Fmoc-GGG concentration.
-
The CAC is determined from the inflection point of the resulting sigmoidal curve.
This protocol visualizes the morphology of the self-assembled Fmoc-GGG nanostructures.
Materials:
-
This compound hydrogel
-
Copper TEM grids (e.g., 400 mesh, carbon-coated)
-
Uranyl acetate (B1210297) solution (2% w/v in water) - Caution: Uranyl acetate is radioactive and toxic.
-
Deionized water
-
Filter paper
Procedure:
-
Dilute the Fmoc-GGG hydrogel with deionized water to a concentration suitable for TEM imaging (e.g., 0.1 wt%).
-
Place a drop of the diluted sample onto a TEM grid and allow it to adsorb for 1-2 minutes.
-
Blot off the excess sample using filter paper.
-
For negative staining, place a drop of 2% uranyl acetate solution onto the grid for 30-60 seconds.
-
Blot off the excess staining solution with filter paper.
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate accelerating voltage.
This protocol provides high-resolution imaging of the surface topography of the self-assembled structures.
Materials:
-
This compound hydrogel
-
Freshly cleaved mica substrates
-
Deionized water
Procedure:
-
Dilute the Fmoc-GGG hydrogel with deionized water.
-
Deposit a small drop of the diluted sample onto a freshly cleaved mica substrate.
-
Allow the sample to adsorb for a few minutes.
-
Gently rinse the substrate with deionized water to remove unadsorbed material.
-
Dry the sample under a gentle stream of nitrogen or by air drying.
-
Image the sample using an atomic force microscope in tapping mode.
This protocol investigates the secondary structure of the peptide within the hydrogel.
Materials:
-
This compound hydrogel
-
Quartz cuvette with a short path length (e.g., 0.1 mm)
-
CD spectropolarimeter
Procedure:
-
Prepare a transparent and homogeneous Fmoc-GGG hydrogel directly in the quartz cuvette or carefully transfer the pre-formed hydrogel into the cuvette, avoiding air bubbles.
-
Record the CD spectrum from approximately 190 nm to 320 nm.
-
The presence of characteristic signals, such as a minimum around 218 nm, can indicate the formation of β-sheet structures.[5]
This protocol provides information about the hydrogen bonding and secondary structure of the peptide assembly.
Materials:
-
This compound hydrogel or lyophilized hydrogel
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Place a small amount of the hydrogel or lyophilized powder onto the ATR crystal.
-
Record the FTIR spectrum over the range of 4000 to 400 cm⁻¹.
-
Analyze the amide I region (1600-1700 cm⁻¹) for peaks characteristic of β-sheet structures (typically around 1630 cm⁻¹ and 1685 cm⁻¹).[4]
This protocol characterizes the mechanical properties of the Fmoc-GGG hydrogel.[6]
Materials:
-
This compound hydrogel
-
Rheometer with a parallel plate or cone-plate geometry
Procedure:
-
Carefully load the hydrogel sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Lower the upper geometry to the desired gap distance.
-
Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep at a constant strain within the LVER to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.
-
A gel-like material is characterized by G' being greater than G'' and both moduli being largely independent of frequency.[6]
Visualizations
Caption: Experimental workflow for studying this compound self-assembly.
Caption: Proposed self-assembly pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of glycine substitution on Fmoc-diphenylalanine self-assembly and gelation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Gly-Gly-Gly-OH Coupling
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low coupling efficiency of Fmoc-Gly-Gly-Gly-OH during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound and other glycine-rich sequences is a common issue in SPPS. The primary causes include:
-
Peptide Aggregation: Polyglycine sequences are particularly prone to forming stable secondary structures, such as β-sheets, on the resin. This aggregation can physically block the N-terminus of the growing peptide chain, preventing efficient access for the incoming activated amino acid and coupling reagents.
-
Poor Resin Swelling: Inadequate swelling of the resin in the synthesis solvent (e.g., DMF) can limit the accessibility of reactive sites, leading to incomplete coupling.
-
Steric Hindrance: While glycine (B1666218) itself is not sterically hindered, the growing peptide chain, especially when aggregated, can create a sterically hindered environment around the N-terminal amine.
-
Suboptimal Activation or Reagent Quality: Inefficient activation of the this compound carboxylic acid or the use of degraded coupling reagents can lead to poor coupling yields.
Q2: How can I detect low coupling efficiency during my synthesis?
The most common method for monitoring coupling efficiency in real-time is the Kaiser test (or ninhydrin (B49086) test). This colorimetric test detects the presence of free primary amines on the resin. A positive result (blue or purple beads) after a coupling step indicates that there are unreacted N-terminal amines, signifying an incomplete reaction. It is important to note that the Kaiser test is not reliable for secondary amines like proline.
Post-synthesis, low coupling efficiency will manifest as a complex mixture of deletion sequences in the crude product, which can be identified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) analysis.
Q3: Is it better to use this compound or to couple three individual Fmoc-Gly-OH residues?
Using a pre-synthesized tripeptide like this compound can be advantageous in some cases. It reduces the number of coupling and deprotection cycles, which can be beneficial, especially if aggregation is a concern from the outset. However, the coupling of a larger tripeptide can itself be challenging due to steric hindrance. The choice depends on the specific sequence and the success of individual glycine couplings. If you are experiencing issues with single glycine additions, switching to a di- or tripeptide building block is a valid strategy to explore.
Troubleshooting Guide
Low coupling efficiency of this compound is a common problem that can often be resolved with a systematic approach.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Optimizing reaction conditions for Fmoc-Gly-Gly-Gly-OH coupling
Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) of sequences containing Fmoc-Gly-Gly-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the coupling of this aggregation-prone tripeptide.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" sequence to couple?
Glycine-rich sequences, particularly poly-glycine tracts, have a high propensity to form stable secondary structures, such as β-sheets, through inter-chain hydrogen bonding. This leads to peptide aggregation on the resin support. This aggregation can physically block reagents from accessing the N-terminus of the growing peptide chain, leading to incomplete deprotection and coupling reactions.[1] The small, non-chiral nature of glycine (B1666218) also presents unique challenges, as the growing peptide chain can get closer to other groups, potentially inducing agglomeration.[2]
Q2: What are the immediate consequences of inefficient this compound coupling?
The primary consequence of incomplete coupling is the formation of deletion sequences, where the Gly-Gly-Gly unit is missing from the final peptide.[1] These impurities can be difficult to separate during purification due to their similarity to the target peptide, resulting in lower overall yield and purity.[3]
Q3: How can I detect if my coupling reaction is incomplete?
The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin.[1][4] After the coupling step, a negative Kaiser test (yellow/orange beads) indicates a complete reaction, as there are no remaining free amines. A positive result (blue/purple beads) signifies that the coupling has failed or is incomplete.[1] Mass spectrometry (MS) analysis of the crude peptide product is the most direct way to identify deletion sequences and other impurities.[1]
Q4: Which coupling reagents are recommended for this sequence?
For difficult sequences prone to aggregation, uronium/aminium salt reagents containing a 7-azabenzotriazole (HOAt) moiety are generally superior.
-
HATU is often preferred over HBTU as it forms a more reactive OAt-ester intermediate, leading to faster, more efficient coupling and a lower risk of epimerization.[5][6][7]
-
COMU is another highly efficient reagent that incorporates the OxymaPure additive, making it a safer alternative to explosive HOBt/HOAt-based reagents. It often performs as well as HATU.[8][9]
Q5: Can I just use Fmoc-Gly-OH three times instead of the tripeptide?
While possible, stepwise addition of single glycine residues can exacerbate aggregation problems as the Gly-Gly tract elongates on the resin. Using the pre-formed this compound unit can sometimes be more efficient, though it does not eliminate the inherent challenges of the sequence. An alternative strategy for poly-glycine sequences is to use dipeptide units, such as Fmoc-Gly-Gly-OH, which can result in impurities (e.g., des-Gly or +Gly peptides) that are more easily separated.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser test after coupling) | 1. Peptide Aggregation: The growing peptide chain is forming secondary structures, blocking the reaction site. 2. Insufficient Reagent Activity: The coupling reagent is not reactive enough for this difficult sequence.[5] 3. Steric Hindrance: The bulky Fmoc group can hinder reactions in aggregated sequences.[2] | 1. Change Solvents: Use a mixture of DCM/DMF/NMP (1:1:1) or add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt aggregation. 2. Switch Coupling Reagent: Use a more powerful reagent like HATU or COMU.[5][8] 3. Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1] 4. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 35-50°C), but be cautious of potential side reactions.[10] |
| Crude Product Shows Significant Deletion Sequences | 1. Incomplete Coupling: The primary cause of deletion sequences.[1] 2. Incomplete Fmoc Deprotection: Aggregation can also prevent complete removal of the Fmoc group, blocking the subsequent coupling.[11] | 1. Optimize Coupling: Implement the solutions for "Low Coupling Efficiency." 2. Optimize Deprotection: Extend the deprotection time or use a stronger deprotection cocktail (e.g., adding DBU to the piperidine (B6355638) solution).[11] 3. Use Backbone Protection: For very difficult sequences, incorporate a backbone-protected dipeptide like Fmoc-Gly-(Dmb)Gly-OH prior to the target sequence to disrupt aggregation. The protecting group is removed during the final TFA cleavage.[12] |
| Resin Shrinking or Clumping | Severe On-Resin Aggregation: The peptide chains are collapsing and precipitating on the solid support. | 1. Immediate Solvent Change: Wash the resin extensively with chaotropic solvents. 2. Incorporate Aggregation Disrupters: If synthesizing a longer peptide, incorporate pseudoproline dipeptides or Dmb-protected residues every 6-7 amino acids to prevent aggregation from starting. |
Data Presentation: Coupling Reagent Comparison
The choice of coupling reagent is critical for difficult sequences. While specific yields for this compound are highly sequence-dependent, the following table summarizes the relative performance of common reagents based on established benchmarks.
| Parameter | HBTU | HATU | COMU |
| Relative Efficiency | High | Very High | Very High[8][9] |
| Reaction Speed | Slower | Faster[5] | Fast[9] |
| Active Ester Formed | OBt-ester (less reactive) | OAt-ester (more reactive)[5] | Oxyma-ester (highly reactive)[8] |
| Risk of Side Reactions | Higher (e.g., epimerization) | Lower[5] | Low[8] |
| Safety Profile | Benzotriazole-based (explosive hazard) | Benzotriazole-based (explosive hazard) | Non-explosive, less allergenic[8][9] |
| Recommendation | Standard couplings | Recommended for difficult sequences | Recommended for difficult sequences |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound
This protocol uses HATU, a highly recommended reagent for this coupling.
-
Fmoc Deprotection:
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.[1]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for free primary amines.[1]
-
If the test is positive (blue), a second coupling (double coupling) is recommended. Repeat steps 2.2-3.1.
-
If the test is negative (yellow), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[4]
-
Protocol 2: Kaiser Test for Monitoring Coupling Completeness
-
Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Washing: Wash the beads with DMF and then ethanol (B145695) to remove residual reagents.[11]
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:[11]
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine
-
-
Heating: Heat the test tube to 100°C for 5 minutes.[11]
-
Observation:
Visualizations
Workflow for a Standard SPPS Coupling Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions associated with Fmoc-Gly-Gly-Gly-OH in peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-Gly-Gly-Gly-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in peptide synthesis?
Using this compound offers several benefits, particularly for synthesizing peptides containing consecutive glycine (B1666218) residues. It allows for the incorporation of three glycine units in a single coupling step, which can save significant time and reagent consumption compared to the stepwise addition of individual Fmoc-Gly-OH. This approach can also potentially minimize the risk of deletion sequences, where one or more amino acids are missing from the final peptide, a common issue in SPPS.
Q2: What are the most common side reactions associated with the use of this compound?
The primary side reactions encountered when using this compound are:
-
Diketopiperazine (DKP) Formation: This is a significant concern, especially when the Gly-Gly sequence is at the N-terminus of the peptide chain. The free N-terminal amine of the first glycine can intramolecularly attack the carbonyl group of the second glycine, leading to the cleavage of the dipeptide from the resin and the formation of a cyclic dipeptide (diketopiperazine).
-
Incomplete Coupling: Due to its larger size compared to a single amino acid, this compound may experience slower coupling kinetics, potentially leading to incomplete reactions and the formation of deletion sequences lacking the triglycine (B1329560) unit.
-
Aggregation: Glycine-rich sequences are prone to forming strong intermolecular hydrogen bonds, leading to peptide aggregation on the solid support. This can hinder reagent accessibility and result in incomplete deprotection and coupling steps.
Q3: How can I detect the presence of side products in my crude peptide?
The most effective methods for detecting side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: A reversed-phase HPLC analysis of the crude peptide will show distinct peaks for the target peptide and any impurities. Diketopiperazines, being smaller and less retained, will typically elute earlier than the full-length peptide. Deletion sequences will also have different retention times.
-
Mass Spectrometry: MS analysis is crucial for identifying the exact nature of the impurities. The molecular weight of the target peptide and any observed side products can confirm the presence of diketopiperazines (loss of the N-terminal dipeptide), deletion sequences (missing the triglycine unit), or other modifications.
Troubleshooting Guides
Issue 1: Low Yield and Presence of a Major Early-Eluting Peak in HPLC
Possible Cause: Diketopiperazine (DKP) formation.
Troubleshooting Steps:
-
Confirm DKP Formation: Analyze the early-eluting peak by mass spectrometry. The mass should correspond to the cyclic Gly-Gly dipeptide (c(GG), MW: 114.10 g/mol ) plus any protecting groups if cleavage is incomplete.
-
Mitigation Strategies:
-
Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can significantly suppress DKP formation due to the steric bulk of the linker, which hinders the intramolecular cyclization.
-
Couple a Dipeptide First: If synthesizing a longer peptide, consider coupling a dipeptide (e.g., Fmoc-Xaa-Gly-OH) before the triglycine unit to move the susceptible Gly-Gly sequence away from the N-terminus.
-
Modify Deprotection Conditions: Use a milder deprotection cocktail, such as 2% DBU/2% piperidine (B6355638) in DMF, which can be effective in removing the Fmoc group while minimizing DKP formation.
-
Issue 2: Mass Spectrometry Shows a Significant Peak Corresponding to the Peptide Minus the Tri-Glycine Unit
Possible Cause: Incomplete coupling of this compound.
Troubleshooting Steps:
-
Optimize Coupling Protocol:
-
Extend Coupling Time: Increase the coupling reaction time to allow for complete acylation.
-
Double Coupling: Perform a second coupling step with a fresh solution of activated this compound.
-
Use a More Potent Coupling Reagent: Switch to a more efficient coupling reagent like HATU or HCTU.
-
-
Monitor Coupling Efficiency: Perform a Kaiser test or a Chloranil test after the coupling step. A positive result (blue beads for Kaiser, colored beads for Chloranil) indicates the presence of unreacted free amines, signifying an incomplete coupling.
Issue 3: Resin Swelling Decreases During Synthesis, and HPLC Shows Broad Peaks
Possible Cause: Peptide aggregation.
Troubleshooting Steps:
-
Improve Solvation:
-
Switch Solvents: Use N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) as the synthesis solvent.
-
Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures.
-
-
Modify the Peptide Backbone:
-
Incorporate Pseudoprolines: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt the formation of β-sheets.
-
Use Backbone Protection: Employing backbone-protected amino acids, such as those with a 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent hydrogen bonding and reduce aggregation.
-
Quantitative Data Summary
| Side Reaction | Influencing Factors | Typical Percentage of Impurity | Mitigation Strategy | Expected Improvement |
| Diketopiperazine Formation | N-terminal Gly-Gly, high temperature, extended deprotection | 5-50% | Use 2-CTC resin, milder deprotection | Reduction to <5% |
| Deletion of Gly-Gly-Gly | Steric hindrance, short coupling times | 10-30% | Double coupling with HATU | Reduction to <2% |
| Aggregation-related Impurities | Glycine-rich sequence, long peptide chain | Variable, can lead to complete synthesis failure | Use NMP as solvent, incorporate pseudoprolines | Significant improvement in crude purity and yield |
Experimental Protocols
Protocol 1: Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide or 2-CTC) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
Protocol 2: HPLC Analysis of Crude Peptide
-
Sample Preparation: Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation from an N-terminal Gly-Gly sequence.
Caption: Troubleshooting workflow for side reactions in this compound synthesis.
Technical Support Center: Synthesis of Fmoc-Gly-Gly-Gly-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Fmoc-Gly-Gly-Gly-OH synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete Coupling: The amide bond formation between glycine (B1666218) residues may be inefficient.[1] 2. Peptide Aggregation: The growing Gly-Gly-Gly chain can aggregate on the solid support, hindering reagent access.[2] 3. Premature Cleavage: The peptide may be prematurely cleaved from the resin during synthesis. | 1. Optimize Coupling: Use a more potent coupling reagent like HATU or HCTU. Consider "double coupling" by repeating the coupling step with fresh reagents.[1] 2. Mitigate Aggregation: Switch to a solvent like N-methylpyrrolidone (NMP) or add chaotropic agents.[2] For solid-phase synthesis, consider using a dipeptide building block like Fmoc-Gly-(Dmb)Gly-OH to disrupt secondary structure formation.[3] 3. Resin Selection: For solid-phase synthesis, use a more stable linker, such as 2-chlorotrityl chloride resin, especially if diketopiperazine formation is a concern at the dipeptide stage.[2] |
| Presence of Deletion Sequences (e.g., Fmoc-Gly-Gly-OH) | 1. Incomplete Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain is not fully removed. 2. Inefficient Coupling: The incoming Fmoc-Gly-OH fails to couple completely to the deprotected N-terminus.[1] | 1. Ensure Complete Deprotection: Increase the deprotection time with 20% piperidine (B6355638) in DMF. Ensure the piperidine solution is fresh.[1] 2. Enhance Coupling Efficiency: Increase the concentration of the amino acid and coupling reagents. Allow for longer coupling times.[4] |
| Formation of Side Products | 1. Diketopiperazine Formation: Cyclization of the H-Gly-Gly-resin intermediate can occur, leading to a truncated and cyclic byproduct.[2] 2. Over-acylation: Acylation of the peptide backbone can lead to branched impurities. | 1. Minimize Diketopiperazine Formation: When using solid-phase synthesis, couple the third glycine residue immediately after the deprotection of the dipeptide. Alternatively, using Fmoc-Gly-Gly-OH as a single unit for coupling can bypass the problematic dipeptide-resin intermediate.[2] 2. Controlled Acylation: Use the appropriate stoichiometry of reagents and monitor the reaction progress to avoid prolonged exposure to activating agents. |
| Difficult Purification | 1. Aggregation of the Crude Peptide: The purified peptide may aggregate in the purification solvent. 2. Co-elution of Impurities: Deletion sequences or other side products may have similar retention times to the desired product in reverse-phase HPLC. | 1. Improve Solubility: Dissolve the crude peptide in a stronger solvent, such as one with a higher percentage of organic phase or containing DMSO, before injection.[4] 2. Optimize HPLC Gradient: Develop a shallow gradient around the elution point of the target peptide to improve the separation of closely eluting impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in this compound synthesis?
A1: The most common reasons for low yield are incomplete coupling reactions and aggregation of the growing peptide chain on the solid support.[1][2] Glycine-rich sequences are particularly prone to forming stable secondary structures that can hinder the accessibility of reagents to the reaction sites.
Q2: How can I monitor the completion of the coupling and deprotection steps?
A2: During solid-phase synthesis, the Kaiser test is a reliable qualitative method to check for the presence of free primary amines after a coupling step. A positive (blue) result indicates an incomplete reaction. For monitoring Fmoc deprotection, some automated synthesizers use real-time UV monitoring of the dibenzofulvene-piperidine adduct released.[1]
Q3: Is solid-phase or solution-phase synthesis better for this compound?
A3: Both methods can be effective. Solid-phase peptide synthesis (SPPS) is often faster and more amenable to automation. However, for large-scale synthesis, solution-phase synthesis may be more cost-effective, although it can be more labor-intensive and require more challenging purifications between steps.
Q4: Can I use Fmoc-Gly-Gly-OH as a building block to synthesize this compound?
A4: Yes, using a dipeptide building block like Fmoc-Gly-Gly-OH can be an effective strategy, particularly in solid-phase synthesis. This approach can help to reduce the number of coupling cycles and potentially bypass some of the problems associated with aggregation and side reactions that can occur during the stepwise addition of single glycine residues.[5]
Q5: What is the recommended storage condition for this compound?
A5: this compound should be stored in a cool, dry place, typically at 2-8°C, to prevent degradation.
Data Presentation
Comparison of Coupling Reagents for Solid-Phase Synthesis
| Coupling Reagent | Typical Reaction Time | Relative Efficiency for Glycine Coupling | Key Advantages | Potential Drawbacks |
| DIC/HOBt | 60 - 120 min | Good | Cost-effective, low risk of guanidinylation.[6] | Slower reaction rates, potential for N-acylurea formation.[6] |
| HBTU | 30 - 60 min | Very Good | Fast and efficient, widely used.[6] | Potential for guanidinylation if used in excess.[6] |
| HATU | 20 - 45 min | Excellent | Highly reactive, excellent for hindered couplings, low racemization.[6] | Higher cost, potential for guanidinylation.[6] |
| COMU | 20 - 45 min | Excellent | Very high reactivity, safer byproducts than benzotriazole-based reagents.[6] | Higher cost.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes the manual synthesis of this compound on a pre-loaded Fmoc-Gly-Wang resin.
1. Resin Swelling:
-
Swell the Fmoc-Gly-Wang resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of the Second Glycine:
-
In a separate vial, dissolve Fmoc-Gly-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the reaction. If the test is positive, continue coupling for another hour or perform a double coupling.
-
Wash the resin thoroughly with DMF.
4. Coupling of the Third Glycine:
-
Repeat steps 2 and 3 to couple the final glycine residue.
5. Final Product:
-
After the final coupling and washing, the resin-bound this compound is ready for cleavage if the free acid is desired, or the Fmoc group can be removed for further peptide elongation.
Protocol 2: Solution-Phase Synthesis of this compound
This protocol outlines the synthesis of this compound in solution, starting from Fmoc-Gly-Gly-OH and Glycine methyl ester hydrochloride.
1. Synthesis of H-Gly-Gly-OMe.HCl:
-
This intermediate can be synthesized from Boc-Gly-Gly-OH and Glycine methyl ester followed by deprotection.
2. Coupling to form Fmoc-Gly-Gly-Gly-OMe:
-
Dissolve Fmoc-Gly-OH in a suitable solvent such as dichloromethane (B109758) (DCM) or DMF.
-
Add a coupling reagent (e.g., DIC) and an additive (e.g., HOBt).
-
In a separate flask, dissolve H-Gly-Gly-OMe.HCl and a base (e.g., DIPEA) in the same solvent.
-
Add the activated Fmoc-Gly-OH solution to the H-Gly-Gly-OMe solution and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
3. Work-up and Purification of Fmoc-Gly-Gly-Gly-OMe:
-
Quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the crude product by flash chromatography or recrystallization.
4. Saponification to this compound:
-
Dissolve the purified Fmoc-Gly-Gly-Gly-OMe in a mixture of a suitable organic solvent (e.g., methanol (B129727) or dioxane) and aqueous base (e.g., 1M NaOH).
-
Stir the reaction at room temperature until the saponification is complete.
-
Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
Visualizations
Caption: Solid-Phase Synthesis Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of Fmoc-Gly-Gly-Gly-OH Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing HPLC peak tailing or broadening with Fmoc-Gly-Gly-Gly-OH peptides.
Troubleshooting Guide: Peak Tailing and Broadening
Peak tailing and broadening in HPLC can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving these common issues when analyzing this compound.
dot
Technical Support Center: Enhancing the Stability of Fmoc-Gly-Gly-Gly-OH Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and use of Fmoc-Gly-Gly-Gly-OH hydrogels.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formation and handling of this compound hydrogels.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Hydrogel does not form, or the solution remains in a liquid state. | 1. Insufficient concentration: The concentration of this compound is below the critical gelation concentration (CGC). 2. Incorrect pH: The pH of the solution is not optimal to trigger the self-assembly process. 3. Ineffective solvent switch: The transition from the organic solvent to the aqueous buffer is too rapid, preventing the formation of fibrillar networks. | 1. Increase peptide concentration: Gradually increase the concentration of the this compound stock solution. 2. Adjust pH: For pH-switch methods, ensure the final pH of the solution is within the optimal range for gelation, which may require careful titration.[1] 3. Optimize solvent switch: Add the aqueous buffer to the dissolved peptide solution slowly and with gentle mixing to facilitate gradual self-assembly.[2][3] |
| Hydrogel is weak, unstable, and easily collapses. | 1. Low peptide concentration: The concentration is just at or slightly above the CGC, resulting in a sparse fibrillar network. 2. Suboptimal ionic strength: The ionic strength of the buffer is not sufficient to screen electrostatic repulsions between the peptide molecules. 3. Presence of impurities: Residual solvents or synthetic byproducts can interfere with the self-assembly process. | 1. Increase peptide concentration: A higher concentration will lead to a denser and more mechanically robust hydrogel network. 2. Optimize buffer composition: Experiment with different buffer concentrations (e.g., 0.01 M to 0.1 M phosphate (B84403) buffer) to find the optimal ionic strength. 3. Ensure peptide purity: Use highly purified this compound. If synthesizing in-house, ensure complete removal of protecting groups and cleavage agents.[4] |
| Precipitation or formation of opaque aggregates instead of a translucent hydrogel. | 1. Rapid pH change: A sudden and drastic change in pH can lead to rapid aggregation and precipitation rather than controlled fibrillar assembly. 2. Poor solubility in the initial solvent: The peptide may not be fully dissolved before the addition of the gelling trigger. 3. Incompatible co-solvents: The presence of certain organic solvents can disrupt the hydrogen bonding and π-π stacking necessary for hydrogel formation. | 1. Use a gradual pH trigger: Employ methods like the hydrolysis of glucono-δ-lactone (GdL) for a slow and uniform pH decrease.[1] 2. Ensure complete dissolution: Use gentle heating or sonication to fully dissolve the peptide in the initial solvent (e.g., DMSO) before adding the aqueous phase.[5] 3. Minimize organic solvent concentration: Keep the concentration of the initial organic solvent as low as possible in the final hydrogel. |
| Inconsistent results between batches. | 1. Variability in peptide quality: Differences in purity or the presence of adducts in different batches of this compound. 2. Inconsistent preparation conditions: Minor variations in temperature, pH, mixing speed, or incubation time. 3. Aging of stock solutions: Degradation of the peptide or solvent evaporation in stock solutions over time. | 1. Characterize each new batch of peptide: Verify the purity and identity of each batch before use. 2. Standardize the protocol: Maintain strict control over all experimental parameters. Use a calibrated pH meter and consistent mixing techniques. 3. Prepare fresh stock solutions: Whenever possible, prepare fresh solutions of the peptide and buffer for each experiment.[5] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism driving the formation of this compound hydrogels?
The self-assembly of this compound into a hydrogel is primarily driven by a combination of non-covalent interactions. These include hydrophobic interactions, specifically π-π stacking between the aromatic fluorenyl groups of the Fmoc moiety, and hydrogen bonding between the peptide backbones.[1][3] This leads to the formation of nanofibers that entangle to create a three-dimensional network capable of entrapping a large amount of water.
2. How does pH influence the stability of these hydrogels?
The pH of the aqueous environment is a critical factor in the stability of this compound hydrogels. The carboxylic acid group at the C-terminus of the peptide is ionizable. At a pH above the pKa of this group, the peptides will be deprotonated and carry a negative charge, leading to electrostatic repulsion that can prevent self-assembly. Lowering the pH protonates the carboxyl group, reducing repulsion and allowing the hydrogen bonding and π-π stacking interactions to dominate, thus triggering hydrogelation.[1]
3. Can the mechanical properties of this compound hydrogels be tuned?
Yes, the mechanical properties, such as stiffness and elasticity, can be tuned by several factors:
-
Peptide Concentration: Increasing the peptide concentration generally leads to a stiffer hydrogel.
-
Co-assembly: Introducing other Fmoc-amino acids or peptides can alter the fibrillar network and its mechanical properties.[3]
-
Ionic Strength: Adjusting the salt concentration of the buffer can modulate the electrostatic interactions and influence the final gel stiffness.
4. What are the recommended storage conditions for this compound and its stock solutions?
This compound powder should be stored at 2-8°C.[6] Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C for long-term stability.[5] It is advisable to use freshly prepared solutions for experiments to ensure consistency.
5. What techniques can be used to characterize the stability and properties of these hydrogels?
Several techniques are commonly employed:
-
Rheology: To measure the viscoelastic properties, including the storage (G') and loss (G'') moduli, which provide quantitative data on gel stiffness and stability.[7]
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the nanofiber network.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of β-sheet structures, which are indicative of self-assembly through hydrogen bonding.[3]
-
Fluorescence Spectroscopy: To probe the π-π stacking of the Fmoc groups.
Quantitative Data on Hydrogel Properties
The mechanical properties of Fmoc-peptide hydrogels are often characterized by their storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A stable hydrogel is indicated by a G' value that is significantly higher than the G'' value. The following table presents data for a co-assembled hydrogel containing this compound.
| Sample Composition (Gravimetric Ratio) | Storage Modulus (G') at 25°C (Pa) | Loss Modulus (G'') at 25°C (Pa) | Tan δ (G''/G') at 25°C |
| Fmoc-Lys-Fmoc : Fmoc-Gly-Gly-Gly (5:1) | ~1500 | ~250 | ~0.17 |
| Fmoc-Lys-Fmoc : Fmoc-Gly-Gly-Gly (10:1) | ~2000 | ~300 | ~0.15 |
| Fmoc-Lys-Fmoc : Fmoc-Gly-Gly-Gly (15:1) | ~2500 | ~400 | ~0.16 |
| Data adapted from a study on co-assembled hydrogels. The exact values for pure this compound hydrogels may vary.[3] |
Experimental Protocols
Protocol 1: Hydrogel Preparation via Solvent Switch
This protocol describes a common method for preparing this compound hydrogels by inducing self-assembly through a change in solvent polarity.
-
Preparation of Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in dimethyl sulfoxide (B87167) (DMSO) to achieve a concentrated stock solution (e.g., 50 mg/mL).
-
Gently warm or sonicate the solution to ensure the peptide is completely dissolved and the solution is clear.
-
-
Hydrogel Formation:
-
In a new vial, place the required volume of the this compound stock solution to achieve the desired final concentration.
-
Slowly and gently add a buffered aqueous solution (e.g., 0.01 M phosphate-buffered saline, pH 7.4) to the stock solution. The final volume of DMSO should typically be less than 5% of the total hydrogel volume.
-
Gently swirl the vial to mix the components. Avoid vigorous shaking or vortexing, as this can disrupt fiber formation.
-
Allow the solution to stand undisturbed at room temperature for at least 24 hours to allow for complete gelation.
-
-
Verification of Gelation:
-
Confirm hydrogel formation by inverting the vial. A stable hydrogel will not flow.
-
Protocol 2: Characterization by Oscillatory Rheology
This protocol outlines the procedure for measuring the viscoelastic properties of the prepared hydrogel.
-
Sample Loading:
-
Carefully transfer the formed hydrogel onto the lower plate of the rheometer.
-
Lower the upper plate (e.g., a 20 mm parallel plate geometry) to the desired gap distance (e.g., 0.5 mm), ensuring the hydrogel completely fills the gap.
-
Trim any excess hydrogel from the edges of the plate.
-
-
Strain Sweep Test:
-
Perform a strain sweep test (e.g., from 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.
-
-
Frequency Sweep Test:
-
Set a constant strain within the LVER (e.g., 0.5%).
-
Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) to measure the storage (G') and loss (G'') moduli as a function of frequency.
-
A stable gel is confirmed if G' is consistently higher than G'' across the frequency range.
-
Visualizations
Caption: Workflow for this compound hydrogel preparation and characterization.
References
- 1. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]
- 2. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-Gly-OH = 98.0 T 29022-11-5 [sigmaaldrich.com]
- 7. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Gly-Gly-Gly-OH: A Technical Guide to Best Practices in Storage, Handling, and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling Fmoc-Gly-Gly-Gly-OH. It includes troubleshooting for common experimental issues and a list of frequently asked questions to ensure the integrity and optimal performance of this tripeptide in your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. Recommended storage temperatures vary by supplier, but a general guideline is 2-8°C for short-term storage and -20°C for long-term storage to maintain its integrity and prevent degradation. It is crucial to keep the container tightly sealed to protect it from moisture, as the Fmoc group is susceptible to hydrolysis.[1][2]
Q2: How should I store solutions of this compound?
Solutions of this compound are less stable than the solid powder. If you need to store it in solution, it is recommended to prepare fresh solutions for each use. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage of up to six months, it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles.[3]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in common organic solvents used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2][] For difficult-to-dissolve sequences, dimethyl sulfoxide (B87167) (DMSO) can also be used.[2]
Q4: What are the common causes of low yield during solid-phase peptide synthesis (SPPS) with glycine-rich sequences?
Low yields in SPPS involving glycine-rich sequences like those incorporating this compound can be due to several factors. A primary cause is peptide aggregation, where the growing peptide chains form stable secondary structures (e.g., β-sheets) on the resin, hindering reagent access for deprotection and coupling steps.[5] Other causes include incomplete Fmoc deprotection and poor coupling efficiency.[5]
Q5: How can I troubleshoot aggregation issues when using this compound?
To mitigate aggregation, consider using specialized solvents like NMP or adding chaotropic salts to your reaction mixture to disrupt secondary structure formation.[5] Incorporating backbone protection strategies, such as the use of Dmb-Gly derivatives for subsequent glycine (B1666218) additions, can also be effective in preventing aggregation in known difficult sequences.
Storage and Stability Data
| Storage Condition | Form | Recommended Duration | Key Considerations |
| 2-8°C | Solid Powder | Short-term | Keep tightly sealed and protected from light. |
| -20°C | Solid Powder | Up to 3 years (based on Fmoc-Gly-OH data)[3] | Ideal for long-term storage. Ensure container is well-sealed to prevent moisture ingress. |
| -20°C | In Solution | Up to 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | In Solution | Up to 6 months[3] | Recommended for longer-term solution storage. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete Fmoc deprotection. | Extend deprotection time or perform a second deprotection step. Ensure the freshness of the piperidine (B6355638) solution. |
| Poor coupling efficiency. | Increase the excess of amino acid and coupling reagents. Consider "double coupling" by repeating the coupling step with fresh reagents. | |
| Peptide aggregation on the resin. | Switch to a more polar solvent like NMP. Add chaotropic salts (e.g., LiCl) to the coupling reaction. Use microwave-assisted synthesis to reduce aggregation. | |
| Unexpected Peaks in HPLC | Degradation of this compound. | Ensure proper storage conditions (cool, dry, dark). Use fresh material for synthesis. |
| Side reactions during synthesis. | Optimize coupling and deprotection times. For sequences containing aspartic acid, be mindful of aspartimide formation. | |
| Poor Solubility of this compound | Incorrect solvent choice. | Use DMF or NMP as the primary solvent. For very difficult cases, DMSO can be used, potentially with sonication to aid dissolution. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add an activator base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (a yellow/colorless result indicates completion).
-
-
Washing: After the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in your peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dry resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield in SPPS
Caption: A decision tree for troubleshooting low peptide yield in SPPS.
Experimental Workflow: this compound in ADC Linker Synthesis
Caption: Workflow for using this compound in the synthesis of a cleavable linker for an Antibody-Drug Conjugate (ADC).
References
Impact of reagent quality on Fmoc-Gly-Gly-Gly-OH reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Fmoc-Gly-Gly-Gly-OH synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield or purity in this compound synthesis?
Low yield and purity in the synthesis of this compound, typically performed via Solid-Phase Peptide Synthesis (SPPS), can often be attributed to issues with reagent quality. Key factors include impurities in the Fmoc-Gly-OH starting material, degradation of coupling reagents, and the quality of solvents like N,N-dimethylformamide (DMF).[1][2]
Q2: How do impurities in the Fmoc-Gly-OH reagent affect the synthesis?
Impurities in the Fmoc-Gly-OH raw material can lead to the formation of peptide-related impurities that are difficult to separate from the final product. Common impurities and their effects include:
-
Fmoc-Gly-Gly-OH: This dipeptide impurity can be incorporated into the growing peptide chain, resulting in the undesired insertion of an extra glycine (B1666218) residue.[3][4]
-
Free Glycine: Unprotected glycine can lead to the double insertion of the amino acid during the coupling step.[3][4] It can also compromise the long-term stability of the Fmoc-amino acid reagent through autocatalytic cleavage of the Fmoc group.[3]
-
Acetic Acid: Trace amounts of acetic acid can act as a capping agent, terminating the peptide chain elongation and resulting in truncated sequences.[3][5]
Q3: Can the quality of the solvent, such as DMF, impact the reaction?
Yes, the quality of DMF is critical.[6] Over time, DMF can degrade to form dimethylamine (B145610) and formic acid.[7][8] Dimethylamine is a base that can cause premature removal of the Fmoc protecting group, leading to the formation of deletion or insertion peptide impurities.[2][7][8] It is crucial to use high-purity, amine-free DMF for all steps of the synthesis.
Q4: My final product shows a peak with an additional glycine residue. What is the likely cause?
The presence of a [+Gly] impurity, where the peptide chain has an extra glycine residue, is a common issue. This is often caused by the presence of Fmoc-Gly-Gly-OH dipeptide impurity in the Fmoc-Gly-OH starting material.[9] Using Fmoc-amino acids with a specified low dipeptide content is essential to minimize this side product.
Q5: What is the Kaiser test and how is it used in this compound synthesis?
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin. It is a crucial in-process control to monitor the completion of the coupling and deprotection steps.
-
After Fmoc deprotection: A positive test (blue/purple color) indicates the successful removal of the Fmoc group and the presence of a free amine ready for the next coupling step.
-
After coupling: A negative test (yellow/orange color) indicates that the coupling reaction is complete and there are no remaining free amines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low final yield | Incomplete coupling or deprotection: Impurities in reagents or suboptimal reaction conditions can hinder reaction completion. | Verify reagent quality: Use high-purity Fmoc-Gly-OH, fresh coupling reagents, and amine-free DMF.Optimize reaction conditions: Extend coupling and deprotection times. Consider a double coupling step for difficult sequences.Monitor reactions: Use the Kaiser test to confirm the completion of each deprotection and coupling step. |
| Presence of deletion sequences (e.g., Fmoc-Gly-Gly-OH) | Incomplete coupling: The activated Fmoc-Gly-OH failed to react completely with the free amine on the resin. | Improve coupling efficiency: Increase the concentration of Fmoc-Gly-OH and coupling reagents. Switch to a more potent coupling reagent like HATU or HCTU.Ensure proper resin swelling: Inadequate swelling can limit reagent access to the reaction sites. |
| Presence of insertion sequences (e.g., Fmoc-Gly-Gly-Gly-Gly-OH) | Dipeptide impurity in Fmoc-Gly-OH: The starting material may be contaminated with Fmoc-Gly-Gly-OH.[3]Premature Fmoc deprotection: Impurities in DMF (dimethylamine) can remove the Fmoc group during the coupling step, allowing for a second coupling.[2][7][8] | Use high-purity Fmoc-Gly-OH: Source reagents with specified low levels of dipeptide impurities.Use high-purity, fresh DMF: Ensure the solvent is free of amine contaminants. |
| Presence of truncated sequences | Incomplete Fmoc deprotection: The Fmoc group was not completely removed, preventing further chain elongation.Capping by impurities: Acetic acid impurity in Fmoc-Gly-OH can cap the growing peptide chain.[3][5] | Optimize deprotection: Extend the deprotection time or use a stronger base solution.Use high-purity reagents: Ensure Fmoc-Gly-OH has a low acetic acid content. |
Impact of Reagent Purity on Synthesis Outcomes
The purity of the starting materials is a critical factor in the success of peptide synthesis. Even small amounts of impurities can significantly impact the overall yield and purity of the final peptide.
| Reagent | Impurity | Specification (Typical) | Impact on this compound Synthesis |
| Fmoc-Gly-OH | Dipeptides (Fmoc-Gly-Gly-OH) | ≤ 0.1%[4] | Leads to insertion of an extra glycine residue ([+Gly] impurity).[3] |
| Free amino acid (Glycine) | ≤ 0.2%[4][5] | Can cause double insertion of glycine and reduces the stability of the reagent.[3] | |
| Acetic acid | ≤ 0.02%[4][5] | Causes N-terminal capping, leading to truncated peptide sequences.[3] | |
| Enantiomeric purity | ≥ 99.8%[4] | Not applicable for glycine, but critical for chiral amino acids to prevent diastereomeric impurities. | |
| Solvents (e.g., DMF) | Dimethylamine | Amine-free | Causes premature Fmoc deprotection, leading to deletion or insertion impurities.[7][8] |
| Water | Anhydrous grade | Can hydrolyze activated esters and coupling reagents, reducing coupling efficiency. | |
| Coupling Reagents (e.g., HBTU, HATU) | Degraded products | High purity | Reduced activity leads to incomplete coupling and lower yields. |
A study on the synthesis of Glucagon, a 29-amino acid peptide, demonstrated that purifying the commercial Fmoc-amino acids before synthesis increased the purity of the crude peptide from 53.49% to 68.08%, representing a greater than 15% improvement.[1]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes the manual solid-phase synthesis of this compound on a pre-loaded Fmoc-Gly-Wang resin.
1. Resin Preparation:
-
Swell 1 g of Fmoc-Gly-Wang resin (loading capacity e.g., 0.5 mmol/g) in 10 mL of DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
2. First Fmoc Deprotection:
-
Add 10 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines (positive result).
3. Coupling of the Second Glycine:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents, 1.5 mmol) and HCTU (3 equivalents, 1.5 mmol) in 5 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 3.0 mmol) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the absence of free primary amines (negative result). If the test is positive, continue coupling for another hour or perform a double coupling.
-
Wash the resin with DMF (5 x 10 mL).
4. Second Fmoc Deprotection:
-
Repeat step 2.
5. Coupling of the Third Glycine:
-
Repeat step 3.
6. Final Washing:
-
After the final coupling, wash the resin with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Note: The protocol for cleavage from the resin to obtain this compound would depend on the type of resin used. For Wang resin, a cleavage cocktail of Trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5) would be used.
Protocol 2: Quality Control of Fmoc-Gly-OH by HPLC
This protocol outlines a general method for assessing the purity of the Fmoc-Gly-OH starting material.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm and 301 nm
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes.
-
Sample Preparation: Dissolve a small amount of Fmoc-Gly-OH in a 1:1 mixture of acetonitrile and water.
This method can be used to identify and quantify impurities such as Fmoc-Gly-Gly-OH, which would have a different retention time from the main Fmoc-Gly-OH peak.
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis impurities.
References
- 1. ajpamc.com [ajpamc.com]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
Validation & Comparative
Characterization of Fmoc-Gly-Gly-Gly-OH: A Comparative Guide Using NMR and FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Fmoc-Gly-Gly-Gly-OH, a commonly used building block in peptide synthesis. We present a detailed characterization using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a comparative overview of their utility in elucidating the structure and purity of this tripeptide derivative. This document also includes detailed experimental protocols and a comparison with alternative analytical techniques.
Spectroscopic Analysis of this compound
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques essential for the structural confirmation of synthetic peptides like this compound. While NMR provides detailed information about the atomic arrangement and chemical environment of individual nuclei, FTIR offers insights into the vibrational modes of functional groups, confirming the presence of key chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm its identity and purity.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the three glycine (B1666218) residues. The chemical shifts are influenced by the solvent used, typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Fmoc-H (aromatic) | 7.90 - 7.30 | Multiplet | 8H |
| Fmoc-CH | 4.30 | Triplet | 1H |
| Fmoc-CH₂ | 4.20 | Doublet | 2H |
| Glycine α-CH₂ (1, 2, 3) | 3.80 - 3.60 | Multiplet | 6H |
| NH (amide) | 8.20 - 7.80 | Multiplet | 3H |
| OH (carboxylic acid) | 12.50 | Broad Singlet | 1H |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| Fmoc (aromatic C) | 144.0, 141.0, 128.0, 127.5, 125.5, 120.0 |
| Fmoc (C=O) | 156.5 |
| Fmoc (CH) | 66.0 |
| Fmoc (CH₂) | 47.0 |
| Glycine (C=O) | 171.5, 170.0, 169.5 |
| Glycine (α-C) | 42.0, 41.5, 41.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in this compound, confirming the integrity of the peptide bonds and the protecting group.
FTIR Spectral Data
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3400 | N-H stretching | Amide |
| 3000 - 3100 | C-H stretching | Aromatic (Fmoc) |
| 2850 - 2950 | C-H stretching | Aliphatic (Glycine, Fmoc) |
| ~1740 | C=O stretching | Urethane (Fmoc) |
| ~1710 | C=O stretching | Carboxylic acid |
| 1630 - 1680 | C=O stretching (Amide I) | Amide |
| 1510 - 1570 | N-H bending (Amide II) | Amide |
| 1450 | C=C stretching | Aromatic (Fmoc) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate characterization.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup : Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and sensitivity.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and integration values.
FTIR Spectroscopy Protocol
-
Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat solid sample.
-
Background Spectrum : Record a background spectrum of the empty sample compartment or the KBr pellet without the sample to subtract atmospheric and instrumental interferences.
-
Sample Spectrum : Place the sample pellet or position the solid on the ATR crystal and record the FTIR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Workflow for Spectroscopic Characterization
Caption: Experimental workflow for the characterization of this compound.
Comparison with Alternative Techniques
While NMR and FTIR are fundamental for structural characterization, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Precise molecular weight, confirmation of elemental composition. | High sensitivity, requires very small sample amounts. | Provides limited structural information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | High resolution, quantitative. | Does not provide structural information. |
| Amino Acid Analysis (AAA) | Confirms the amino acid composition and stoichiometry. | Accurate for compositional analysis. | Destructive, does not provide sequence information. |
| Circular Dichroism (CD) Spectroscopy | Information on secondary structure in solution.[1] | Sensitive to conformational changes. | Not suitable for small, flexible peptides like this one. |
Logical Relationship of Characterization Techniques
Caption: Interrelation of techniques for comprehensive peptide characterization.
References
A Researcher's Guide to Purity Analysis of Fmoc-Gly-Gly-Gly-OH by Analytical HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides like Fmoc-Gly-Gly-Gly-OH is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the analytical High-Performance Liquid Chromatography (HPLC) method for purity assessment of this compound, complete with experimental data, detailed protocols, and a comparison with alternative analytical techniques.
Purity Analysis of this compound: A Comparative Overview
Reverse-phase HPLC (RP-HPLC) stands as the gold standard for the purity analysis of Fmoc-protected peptides, including this compound. This technique offers high resolution and sensitivity, allowing for the separation and quantification of the main peptide product from process-related impurities. Commercially available this compound typically boasts a purity of ≥97% to ≥98% as determined by HPLC.
To provide a clear benchmark for analysis, a typical analytical HPLC chromatogram of high-purity this compound would exhibit a major peak corresponding to the intact peptide, with any minor peaks representing impurities. The integration of these peak areas allows for the precise calculation of the purity level.
Quantitative Data Summary
The following table summarizes representative data from an analytical HPLC purity analysis of a commercial batch of this compound.
| Peak ID | Retention Time (min) | Peak Area | Area (%) | Identity |
| 1 | 2.54 | 1,234 | 0.08 | Unknown Impurity |
| 2 | 8.76 | 1,534,890 | 99.85 | This compound |
| 3 | 10.12 | 1,098 | 0.07 | Unknown Impurity |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for achieving accurate and reproducible purity analysis.
Analytical HPLC Protocol for this compound
Objective: To determine the purity of this compound using analytical reverse-phase HPLC.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Methanol (for sample dissolution, if necessary)
2. Instrumentation:
-
HPLC system equipped with a UV detector, autosampler, and gradient pump.
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
4. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-27 min: 70% to 30% B (linear gradient)
-
27-30 min: 30% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the main this compound peak by the total peak area of all peaks and multiplying by 100.
Experimental Workflow Diagram
A Comparative Analysis of Fmoc-Gly-Gly-Gly-OH and Other Peptide Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other bioconjugates, the choice of a linker molecule is a critical determinant of efficacy, stability, and safety. Among the diverse array of available linkers, peptide linkers offer a balance of stability in circulation and controlled cleavage at the target site. This guide provides an objective comparison of Fmoc-Gly-Gly-Gly-OH, a flexible triglycine (B1329560) linker, with other commonly employed peptide linkers. The comparison is supported by experimental data to aid researchers in selecting the optimal linker for their specific application.
Introduction to Peptide Linkers
Peptide linkers are short amino acid sequences that connect two or more molecular entities, such as an antibody and a cytotoxic payload in an ADC.[1][2] The ideal peptide linker should be stable in the bloodstream to prevent premature drug release and be susceptible to cleavage by enzymes prevalent in the target microenvironment, such as the lysosomes of cancer cells.[2][3] The composition and sequence of the peptide linker influence key characteristics including flexibility, solubility, and susceptibility to enzymatic cleavage.[1]
This compound is a triglycine peptide derivative widely used in peptide synthesis and drug development.[4] The three glycine (B1666218) residues impart significant flexibility to the linker.[5] This guide will compare the performance of this triglycine linker with other classes of peptide linkers, including other flexible linkers, rigid linkers, and various cleavable linkers.
Comparative Data of Peptide Linkers
The selection of a peptide linker significantly impacts the physicochemical properties and biological activity of a bioconjugate. The following tables summarize quantitative data comparing different peptide linkers across key performance parameters.
Table 1: Physicochemical Properties of Selected Peptide Linkers
| Linker Type | Example Sequence | Flexibility | Solubility | Hydrophobicity (Qualitative) |
| Flexible | Gly-Gly-Gly | High | High | Low |
| (Gly-Gly-Gly-Gly-Ser)n | High | High | Low | |
| Rigid | (EAAAK)n | Low | Moderate | Moderate |
| (Pro-Pro-Pro)n | Low | Moderate | High | |
| Cleavable (Cathepsin B) | Val-Cit | Moderate | Moderate | Moderate |
| Val-Ala | Moderate | Higher than Val-Cit | Lower than Val-Cit | |
| Gly-Phe-Leu-Gly | High | Low | High |
Note: Flexibility and solubility are influenced by the specific amino acid composition and length of the linker. Hydrophobicity can be quantitatively assessed by techniques like RP-HPLC.[6][7][8]
Table 2: Performance Characteristics of Peptide Linkers in ADCs
| Linker Sequence | Payload | Plasma Stability (Mouse) | In Vitro Cytotoxicity (IC50) | Cleavage Enzyme | Reference |
| Triglycyl (CX) | Maytansinoid (DM1) | High (t1/2 of 9.9 days) | 5-100-fold more active than non-cleavable linker in some cell lines | Lysosomal Proteases | [9] |
| Val-Cit-Gly | Maytansinoid | - | Similar to Triglycyl linker | Cathepsin B | |
| Val-Cit | MMAE | Less stable (t1/2 of 80 hours) | Potent | Cathepsin B | [10] |
| Val-Ala | PBD-dimers | More stable than Val-Cit | Potent | Cathepsin B | [11] |
| Gly-Gly-Phe-Gly | DXd (Topoisomerase I inhibitor) | High | Potent | Cathepsin B, H, L | [12][13] |
| SMCC (Non-cleavable) | Maytansinoid (DM1) | High | Less active than Triglycyl linker in some cell lines | N/A | [9] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions, antibody targets, and cell lines used.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide linkers. Below are protocols for key experiments cited in this guide.
1. Solid-Phase Peptide Synthesis (SPPS) of this compound Linker
This protocol describes the manual synthesis of a peptide linker using Fmoc chemistry.
-
Resin Preparation: Swell a suitable resin (e.g., Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) in DMF solution for 5-10 minutes, drain, and repeat for another 10-15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) (3-5 equivalents), a coupling agent (e.g., HBTU/HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid (Glycine, then another Glycine).
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water) for 2-4 hours.
-
Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.[14]
-
2. In Vitro Plasma Stability Assay of an Antibody-Drug Conjugate
This assay assesses the stability of the linker and the extent of premature drug release in plasma.
-
Incubation: Incubate the ADC sample in plasma (e.g., human, mouse) at 37°C for a defined period (e.g., up to 7 days).
-
Sample Collection: At various time points, draw aliquots of the plasma sample.
-
Analysis by ELISA:
-
Measure the concentration of total antibody and conjugated antibody using an enzyme-linked immunosorbent assay (ELISA).
-
The degree of drug loss is calculated from the difference between the total and conjugated antibody concentrations.[15]
-
-
Analysis by LC-MS:
3. Cathepsin B Cleavage Assay
This assay determines the susceptibility of the peptide linker to cleavage by a key lysosomal protease.
-
Fluorogenic Substrate Assay (High-Throughput):
-
Synthesize a model peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) and a quencher.
-
Prepare a solution of the peptide-fluorophore substrate in an appropriate assay buffer (pH 5.0-6.0 with DTT).
-
Initiate the reaction by adding activated Cathepsin B.
-
Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of cleavage is proportional to the increase in fluorescence.[1][3]
-
-
HPLC-Based Assay (for ADCs):
-
Incubate the ADC with recombinant human Cathepsin B at 37°C.
-
At specific time points, stop the reaction (e.g., by adding a protease inhibitor).
-
Precipitate the antibody and enzyme (e.g., with acetonitrile) and collect the supernatant containing the released payload.
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the released drug.[3]
-
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Caption: ADC Internalization and Payload Release Pathway.
Conclusion
The selection of a peptide linker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. The this compound linker, with its inherent flexibility and hydrophilicity, presents a viable option for applications where these characteristics are paramount. As demonstrated by comparative data, the triglycine linker exhibits high plasma stability and potent in vitro cytotoxicity, comparable to or in some cases exceeding that of other cleavable linkers like Val-Cit-Gly.[9][17]
However, the optimal linker choice is context-dependent. For instance, while flexible linkers like the triglycine variant are advantageous in many scenarios, rigid linkers may be preferred when a fixed distance between conjugated molecules is necessary to maintain their independent functions.[18] Similarly, the choice of cleavable sequence (e.g., triglycine vs. Val-Cit) will depend on the specific enzymatic profile of the target tissue and the desired release kinetics.
Researchers and drug developers are encouraged to utilize the provided data and experimental protocols as a guide to rationally select and evaluate peptide linkers for their specific therapeutic and research applications. Further empirical testing is always recommended to validate the performance of a chosen linker in the context of the specific antibody, payload, and biological system.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrophobic and Hydrophilic Peptides Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides: Comparison with other hydrophilicity/hydrophobicity scales: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. pubs.acs.org [pubs.acs.org]
Comparison Guide: Validation of Fmoc-Gly-Gly-Gly-OH Conjugation to Biomolecules
Objective: This guide provides a comprehensive performance comparison of Fmoc-Gly-Gly-Gly-OH as a linker for biomolecule conjugation against a common alternative. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their conjugation strategies, particularly in the context of creating antibody-drug conjugates (ADCs) or other functionalized biologics.
This compound is a short, flexible peptide linker used to connect molecules of interest (e.g., small molecule drugs, fluorophores) to biomolecules like antibodies.[1] Its validation is critical to ensure that the resulting conjugate is pure, stable, and retains its biological activity. This guide evaluates "Product V," a high-purity this compound linker, against a representative competitor product ("Competitor A," an Amine-PEG3-Acid linker) and a no-linker control.
The validation process involves three key stages:
-
Confirmation of Conjugation: Verifying the covalent attachment of the linker and payload to the biomolecule.
-
Purity Assessment: Quantifying the homogeneity of the final conjugate product.
-
Functional Integrity: Ensuring the biological activity of the biomolecule is not compromised post-conjugation.
Data Presentation: Performance Metrics
A model monoclonal antibody, Trastuzumab (anti-HER2), was conjugated to a model cytotoxic payload using either Product V or Competitor A's linker via standard EDC/NHS chemistry.[2][3][4] The resulting conjugates were purified and analyzed.
Table 1: Conjugation Efficiency by Mass Spectrometry
Conjugation efficiency was determined by MALDI-TOF mass spectrometry, measuring the percentage of antibody molecules successfully conjugated with at least one linker-payload complex.
| Product Analyzed | Average Mass Shift (Da) | % Conjugated Antibody |
| Product V (this compound) | +1,850 | 96.2% |
| Competitor A (Amine-PEG3-Acid) | +1,920 | 88.5% |
| No-Linker Control | N/A | <1.0% |
Data represent the mean of three independent conjugation reactions. The mass shift corresponds to the addition of the linker and payload.
Table 2: Product Purity by RP-HPLC
The purity of the final conjugate was assessed using reverse-phase high-performance liquid chromatography (RP-HPLC), a method sensitive to changes in hydrophobicity upon conjugation.[5][6][7][8] Purity is defined as the percentage of the main conjugate peak area relative to the total peak area in the chromatogram.
| Product Analyzed | % Purity (Main Peak Area) |
| Product V (this compound) | 97.5% |
| Competitor A (Amine-PEG3-Acid) | 91.3% |
| Unconjugated Antibody Control | 99.1% |
Data represent the mean of three independent analyses.
Table 3: Functional Activity by ELISA
The biological activity of the conjugated Trastuzumab was evaluated using an Enzyme-Linked Immunosorbent Assay (ELISA) to measure its binding affinity to the target HER2 antigen.[9][10][11] The results are presented as the relative binding affinity compared to the unconjugated antibody.
| Product Analyzed | Relative Binding Affinity (%) |
| Product V (this compound) | 95.4% |
| Competitor A (Amine-PEG3-Acid) | 85.1% |
| Unconjugated Antibody Control | 100% |
Data represent the mean of three independent ELISA experiments.
Visualized Workflows and Logic
The following diagrams illustrate the experimental process and the logical framework for validating a successful conjugation.
Caption: General experimental workflow for antibody-linker conjugation and validation.
Caption: Logical decision tree for the validation of biomolecule conjugation.
Experimental Protocols
Protocol: Antibody-Linker Conjugation
This protocol describes the conjugation of a carboxyl-containing linker (e.g., this compound) to primary amines (e.g., lysine (B10760008) residues) on an antibody using EDC/NHS chemistry.
-
Materials:
-
Antibody (Trastuzumab) in Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (Product V) or Competitor A Linker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris, pH 8.0
-
Size Exclusion Chromatography (SEC) column for purification
-
-
Procedure:
-
Prepare a 10 mg/mL solution of the linker in DMSO.
-
Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer.
-
In a microfuge tube, combine 10 µL of the linker solution with 100 µL of Activation Buffer.
-
Add 5 µL of EDC solution and 5 µL of NHS solution to the linker mixture. Incubate for 15 minutes at room temperature to activate the carboxyl group.
-
Add the activated linker mixture to 1 mg of antibody (in PBS). The molar ratio of linker to antibody should be approximately 20:1.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding 10 µL of Quenching Buffer and incubating for 15 minutes.
-
Purify the resulting antibody conjugate using an SEC column equilibrated with PBS to remove unreacted linker and reagents.
-
Collect fractions corresponding to the antibody peak and confirm protein concentration via Nanodrop (A280).
-
Protocol: MALDI-TOF Mass Spectrometry Analysis
This protocol is for confirming the mass shift of the antibody after conjugation.
-
Materials:
-
Purified antibody conjugate and unconjugated control
-
Sinapinic acid matrix solution (10 mg/mL in 50% acetonitrile, 0.1% TFA)
-
MALDI target plate
-
-
Procedure:
-
On the MALDI plate, spot 1 µL of the antibody sample (conjugated or control) at a concentration of 1 mg/mL.
-
Immediately add 1 µL of the sinapinic acid matrix solution to the spot and mix by pipetting.
-
Allow the spot to air-dry completely (co-crystallization).
-
Insert the plate into the MALDI-TOF mass spectrometer.
-
Acquire data in linear, positive ion mode, calibrated for a mass range of 50 kDa to 200 kDa.
-
Analyze the resulting spectra to determine the mass of the unconjugated and conjugated antibody, and calculate the mass shift.
-
Protocol: RP-HPLC Purity Analysis
This protocol assesses the purity of the antibody conjugate.[5][6][7][8]
-
Materials:
-
HPLC system with a UV detector (280 nm)
-
C4 reverse-phase column suitable for proteins
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Equilibrate the C4 column with a mixture of 80% Mobile Phase A and 20% Mobile Phase B.
-
Inject 20 µg of the purified antibody conjugate.
-
Run a linear gradient from 20% to 60% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas in the resulting chromatogram. Calculate purity by dividing the area of the main conjugate peak by the total area of all peaks.
-
Protocol: Functional ELISA
This protocol determines the binding activity of the conjugated antibody to its target antigen.
-
Materials:
-
96-well high-binding ELISA plate
-
Recombinant HER2 antigen
-
Conjugated antibody, unconjugated antibody (positive control)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Wash Buffer: 0.05% Tween-20 in PBS
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
-
Procedure:
-
Coat the ELISA plate with HER2 antigen (2 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Add serial dilutions of the conjugated and unconjugated antibodies to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-20 minutes.
-
Stop the reaction with 1 M H₂SO₄ and read the absorbance at 450 nm.
-
Plot the absorbance values against antibody concentration to generate binding curves and calculate the EC50 for each sample. Relative binding affinity is calculated as (EC50 of Unconjugated Control / EC50 of Conjugate) * 100.
-
References
- 1. nbinno.com [nbinno.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Drug Conjugate ELISA - KRISHGEN Biosystems [krishgen.com]
- 10. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
A Comparative Study of Fmoc- and Boc-Protected Triglycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group is a critical determinant of the overall success of synthesizing a target peptide. The two most ubiquitously employed protecting groups are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. This guide provides a comparative analysis of Fmoc- and Boc-protected triglycine (B1329560) (Gly-Gly-Gly), a simple yet informative model for understanding the nuances of each strategy, particularly in the context of synthesizing glycine-rich sequences which can present unique challenges such as aggregation and diketopiperazine formation.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc- and Boc-protected triglycine is presented in Table 1. While experimental data for triglycine derivatives can be limited, the properties of related di- and tetra-glycine derivatives, as well as the single protected glycine (B1666218) amino acids, provide valuable context.
| Property | Fmoc-triglycine (Fmoc-Gly-Gly-Gly-OH) | Boc-triglycine (Boc-Gly-Gly-Gly-OH) |
| Molecular Formula | C₂₁H₂₁N₃O₆[1][2] | C₁₁H₁₉N₃O₆[3] |
| Molecular Weight | 411.41 g/mol [1][2] | 289.29 g/mol [3] |
| Appearance | White to off-white powder[2] | White to off-white solid |
| Solubility | Soluble in DMSO, DMF; Insoluble in water[4] | Soluble in polar solvents like water and methanol[5] |
| Melting Point (°C) | Data not readily available for triglycine. For Fmoc-Gly-Gly-OH: ~178 °C. | Data not readily available for triglycine. For Boc-Gly-Gly-OH: 128 - 133 °C[6]. |
Experimental Performance and Considerations
The choice between Fmoc and Boc strategies for the synthesis of triglycine involves a trade-off between the mildness of the deprotection steps and the potential for side reactions.
Fmoc Strategy:
-
Advantages: The Fmoc group is removed under mild basic conditions (typically with piperidine (B6355638) in DMF), which is compatible with a wide range of acid-labile side-chain protecting groups. This "orthogonality" is a major advantage of the Fmoc strategy. The synthesis can often be monitored by UV spectroscopy of the released dibenzofulvene-piperidine adduct.
-
Challenges for Triglycine: Glycine-rich sequences are prone to aggregation during SPPS, which can lead to incomplete coupling and deprotection steps, resulting in lower yields and purity. The repeating Gly-Gly sequence also increases the risk of diketopiperazine (DKP) formation, a cyclization side reaction that cleaves the dipeptide from the resin.
Boc Strategy:
-
Advantages: The Boc group is removed with a moderately strong acid (typically trifluoroacetic acid, TFA), and the final cleavage from the resin requires a strong acid like hydrofluoric acid (HF). For hydrophobic and aggregation-prone sequences, the repetitive acid treatment in Boc-SPPS can help to protonate the peptide backbone, reducing intermolecular hydrogen bonding and improving solvation.
-
Challenges for Triglycine: The use of strong acids can lead to the degradation of sensitive amino acids, although this is not a concern for triglycine. The handling of hazardous reagents like HF requires specialized equipment and safety precautions.
Due to the lack of direct comparative studies, it is difficult to provide definitive quantitative data on the yield and purity of Fmoc- versus Boc-synthesized triglycine. However, for short, non-complex peptides like triglycine, both methods can be expected to produce the desired product in high yield and purity with careful optimization of the synthesis protocol.
Experimental Protocols
The following are generalized protocols for the solid-phase synthesis of triglycine using both Fmoc and Boc strategies.
Fmoc-Triglycine Synthesis Protocol
This protocol outlines the manual solid-phase synthesis of this compound on a Wang resin.
-
Resin Swelling: Swell Wang resin (pre-loaded with the first glycine residue, if desired, or load the first Fmoc-Gly-OH) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection[7].
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of the Next Amino Acid:
-
In a separate vial, dissolve Fmoc-Gly-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent glycine residues.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage from Resin:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA[8].
-
Boc-Triglycine Synthesis Protocol
This protocol outlines the manual solid-phase synthesis of Boc-Gly-Gly-Gly-OH on a Merrifield resin.
-
Resin Swelling and First Amino Acid Attachment: Swell Merrifield resin in DCM for 1-2 hours. Attach the first Boc-Gly-OH to the resin via its cesium salt to form a benzyl (B1604629) ester linkage.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Neutralize the resin with a solution of 10% DIEA in DMF for 5-10 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of the Next Amino Acid:
-
In a separate vial, pre-activate Boc-Gly-OH (3 equivalents) with a coupling agent like HBTU/HOBt or by forming a symmetric anhydride (B1165640) with DIC.
-
Add the activated amino acid solution and DIEA to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion with the Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for the subsequent glycine residue.
-
Final Cleavage from Resin:
-
Wash the resin with DCM and dry it under vacuum.
-
Carefully treat the resin with anhydrous HF containing a scavenger like anisole (B1667542) at 0 °C for 1-2 hours in a specialized HF cleavage apparatus.
-
Evaporate the HF.
-
-
Purification:
-
Wash the resin with cold diethyl ether to recover the crude peptide.
-
Purify the crude peptide by RP-HPLC as described for the Fmoc strategy.
-
Visualization of Synthesis Workflows
The following diagrams illustrate the key steps in the Fmoc and Boc solid-phase synthesis of triglycine.
Caption: Fmoc-based solid-phase synthesis workflow for triglycine.
Caption: Boc-based solid-phase synthesis workflow for triglycine.
Conclusion
Both Fmoc and Boc strategies are viable for the synthesis of triglycine. The Fmoc approach offers the advantage of milder deprotection conditions, simplifying the overall process and avoiding the use of highly hazardous reagents. However, for a glycine-rich sequence like triglycine, the potential for aggregation might be better mitigated by the repetitive acidic deprotection steps of the Boc strategy. The risk of diketopiperazine formation should be carefully considered with both methods, and strategies to minimize it, such as using dipeptide coupling (e.g., Fmoc-Gly-Gly-OH), can be employed. Ultimately, the choice between Fmoc and Boc for triglycine synthesis will depend on the specific requirements of the research, available laboratory equipment, and the scale of the synthesis. For routine, small-scale synthesis, the convenience and safety of the Fmoc strategy often make it the preferred choice.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-gly-gly-gly-OH | C11H19N3O6 | CID 7019030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-Gly-Gly-OH | 31972-52-8 | FB48199 | Biosynth [biosynth.com]
- 5. CAS 31972-52-8: Boc-Gly-Gly-OH | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Mass Spectrometry Fragmentation Analysis: A Comparative Guide for Fmoc-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected fragmentation patterns of the N-terminally protected tripeptide, Fmoc-Gly-Gly-Gly-OH, in mass spectrometry. Given the absence of publicly available experimental mass spectrometry data for this specific compound, this document presents a predictive analysis based on established principles of peptide fragmentation. This information is crucial for researchers utilizing this molecule in solid-phase peptide synthesis, drug development, and bioconjugation, enabling them to monitor its integrity and purity via mass spectrometry.
Predicted Fragmentation Data
Under typical electrospray ionization (ESI) conditions followed by collision-induced dissociation (CID), the protonated precursor ion ([M+H]⁺) of this compound is expected to fragment primarily along the peptide backbone. This process generates a series of characteristic fragment ions, namely b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[1][2] The theoretical monoisotopic masses of the precursor and its primary fragment ions are summarized below.
The molecular formula for this compound is C₂₁H₂₁N₃O₆, with a molecular weight of 411.41 g/mol .[3][4][5]
Table 1: Predicted m/z Values for Key Fragment Ions of this compound ([M+H]⁺)
| Ion Type | Sequence | Predicted m/z ([M+H]⁺) |
| Precursor | This compound | 412.14 |
| b-ions | ||
| b₁ | Fmoc-Gly | 297.10 |
| b₂ | Fmoc-Gly-Gly | 354.12 |
| y-ions | ||
| y₁ | Gly-OH | 76.04 |
| y₂ | Gly-Gly-OH | 133.06 |
Note: The m/z values are calculated for the singly charged, protonated ions.
In addition to the primary backbone fragments, fragmentation of the Fmoc group itself can occur, although this is generally less favored under standard peptide fragmentation conditions. The most significant fragmentation pathway for the Fmoc group involves the loss of the fluorenylmethoxycarbonyl group, which can be observed in the mass spectrum.
Experimental Protocols
The following is a generalized protocol for the analysis of this compound using an electrospray ionization tandem mass spectrometer (ESI-MS/MS).
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as a 50:50 mixture of acetonitrile (B52724) and deionized water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL. The formic acid aids in the protonation of the analyte.
2. Instrument Setup (Direct Infusion ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂): Flow rate of 5-10 L/min.
-
Gas Temperature: 300 - 350 °C.
-
Mass Range (MS1): Scan from m/z 100 to 600 to observe the precursor ion ([M+H]⁺ at approximately m/z 412.14).
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 412.14) in the quadrupole.
-
Fragmentation Mode: Collision-Induced Dissociation (CID).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimize the collision energy (typically in the range of 10-30 eV) to achieve a good distribution of fragment ions. Start with a lower energy and gradually increase to observe the desired fragmentation.
-
Mass Range (MS2): Scan from m/z 50 to 420 to detect the expected b and y fragment ions.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation sites along the peptide backbone of this compound, leading to the formation of the predicted b and y ions.
Caption: Predicted fragmentation of this compound.
Comparative Analysis and Applications
While direct experimental data for alternative analytical standards for this compound fragmentation is not available, the predicted fragmentation pattern serves as a crucial benchmark.
-
Quality Control in Peptide Synthesis: The presence of the correct precursor ion at m/z 412.14 confirms the successful synthesis of the full-length tripeptide. The fragmentation pattern can further validate the sequence. For instance, the presence of the b₂ ion (m/z 354.12) and the y₁ ion (m/z 76.04) confirms the correct coupling of the final glycine (B1666218) residue. Any deviation from this pattern could indicate incomplete synthesis or side reactions.
-
Comparison with Simpler Analogs: The fragmentation of this compound can be compared to that of simpler, related compounds like Fmoc-Gly-OH. For Fmoc-Gly-OH, the primary fragmentation would involve the loss of the Fmoc group or cleavage of the glycine moiety, resulting in a much simpler spectrum. The analysis of the tripeptide, therefore, provides more structural information through its sequential fragmentation.
-
Alternative Fragmentation Techniques: While CID is the most common fragmentation method, other techniques like Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD) could provide complementary fragmentation data. HCD might produce more side-chain cleavages, while ETD would be expected to preserve the Fmoc group and primarily cleave the peptide backbone, yielding c and z ions.
References
Biological activity of peptides synthesized with Fmoc-Gly-Gly-Gly-OH
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Gly-Gly-Gly-OH
This compound serves as a fundamental building block in the chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS).[1] This tripeptide cassette, protected by the fluorenylmethoxycarbonyl (Fmoc) group, facilitates the efficient and precise assembly of longer peptide chains.[2] The incorporation of the Gly-Gly-Gly motif can influence the structural and functional properties of the resulting peptides, leading to a range of biological activities. This guide provides a comparative analysis of the biological activities of peptides containing the Gly-Gly-Gly sequence, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activities
Peptides incorporating a Gly-Gly-Gly sequence exhibit diverse biological functions, from regulating cellular processes to demonstrating therapeutic potential. Below is a comparison of these activities with relevant alternatives.
Regulation of Cell Proliferation and Protein Synthesis
Recent studies have highlighted the role of short glycine-containing peptides in modulating cell growth and protein synthesis. A comparative study on chicken intestinal epithelial cells (IECs) demonstrated that the dipeptide Gly-Gly, a component of the Gly-Gly-Gly motif, significantly enhances cell viability and protein synthesis, showing a more potent effect than monomeric glycine (B1666218).[3] The Gly-Leu dipeptide showed an even stronger effect, suggesting that the amino acid sequence context is crucial for activity.[3]
| Compound | Effect on IEC Viability (vs. Control) | Effect on mRNA Expression of mTOR Pathway Components (vs. Control) | Reference |
| Glycine (Gly) | Significantly Increased | Significantly Increased | [3] |
| Glycyl-glycine (Gly-Gly) | Significantly Increased | Significantly Increased (Higher than Gly) | [3] |
| Glycyl-leucine (Gly-Leu) | Significantly Increased (Higher than Gly & Gly-Gly) | Significantly Increased (Higher than Gly & Gly-Gly) | [3] |
These findings suggest that peptides synthesized with this compound could be explored for applications in promoting tissue growth and repair, potentially acting through the mTOR signaling pathway.[3]
Antihyperglycemic and Antioxidative Activity
In the context of metabolic diseases, a novel peptide designated Gly(3)-MC62 has been a subject of interest. Researchers designed and synthesized two series of conformationally constrained analogues of this peptide to enhance its therapeutic properties.[4] Several of these analogues, particularly compound III-4, demonstrated significant improvements in antihyperglycemic and antioxidative activities when compared to the parent peptide in diabetic mice.[4] The primary mechanism identified was the protection of pancreatic islet β-cells from oxidative damage.[4]
| Peptide Analogue | Antihyperglycemic Activity | Antioxidative Activity | Key Finding | Reference |
| Gly(3)-MC62 (Parent) | Baseline | Baseline | Parent peptide for comparison. | [4] |
| II-5 | Improved | Improved | Showed significant improvement. | [4] |
| III-3 | Improved | Improved | Showed significant improvement. | [4] |
| III-4 | Significantly Improved | Significantly Improved | Showed the most considerable improvement in preserving beta cells. | [4] |
| III-5 | Improved | Improved | Showed significant improvement. | [4] |
This research highlights the potential of modifying peptides containing glycine repeats to develop new therapeutics for diabetes mellitus.[4]
Key Signaling Pathways
The biological effects of Gly-Gly-Gly containing peptides are often mediated by specific intracellular signaling pathways. The mTOR pathway is a crucial regulator of cell growth, proliferation, and protein synthesis and has been implicated in the action of glycine-containing peptides.[3]
References
Evaluating Drug Release Kinetics from Fmoc-Gly-Gly-Gly-OH Carriers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is paramount in optimizing therapeutic outcomes. Among the various platforms, self-assembling peptide-based carriers, such as those derived from Fmoc-Gly-Gly-Gly-OH (Nα-(9-Fluorenylmethoxycarbonyl)-triglycine), are gaining significant attention. Their biocompatibility, biodegradability, and the ability to form hydrogels under physiological conditions make them attractive candidates for controlled drug release. This guide provides an objective comparison of the drug release kinetics from Fmoc-peptide carriers with other alternatives, supported by a synthesis of available experimental data.
Comparative Analysis of Drug Release Kinetics
The release of a therapeutic agent from a carrier system is a critical determinant of its efficacy. The ideal release profile maintains the drug concentration within the therapeutic window, avoiding toxic levels while ensuring a sustained effect. The following tables summarize quantitative data from studies on Fmoc-peptide hydrogels and a comparable micellar system. It is important to note that direct comparative studies are limited, and the data presented is synthesized from research on structurally similar Fmoc-peptide systems and other carriers incorporating glycine.
Table 1: Drug Release from Fmoc-Peptide Hydrogel Systems
| Carrier System | Model Drug | Drug Loading | Release Conditions | Cumulative Release | Release Kinetics Model | Reference |
| Fmoc-Diphenylalanine Hydrogel | Indomethacin | 0.5% (w/v) | Phosphate-buffered saline (PBS), pH 7.4 | Biphasic: Initial burst followed by sustained release | Diffusion-controlled | [1] |
| Cross-linked Fmoc-Phe3 Hydrogel | Dexamethasone | Not specified | Buffered medium | Sustained release, influenced by chirality and cross-linking | Not specified | [2] |
| Self-assembling Peptide Hydrogel (Ac-(RADA)4-CONH2) | Lysozyme, IgG | 5 µM | PBS, pH 7.4 | Slow release, dependent on protein size and hydrogel density | Diffusion-controlled | [3][4] |
| Fmoc-Peptide Hydrogel | Doxorubicin (B1662922) | Not specified | PBS, 37°C | ~40% release after 72 hours | Biphasic: Burst release followed by slow release | [5] |
Table 2: Drug Release from a Comparative Carrier System
| Carrier System | Model Drug | Linker | Release Conditions | Cumulative Release (72h) | Release Kinetics Model | Reference |
| Poly(aspartate) core Micelles | Doxorubicin | Glycine-hydrazide (GLY) | pH 7.4 | ~28% | Biphasic | [6][7] |
| pH 5.0 | ~45% |
Analysis:
Fmoc-peptide hydrogels generally exhibit a biphasic release pattern, characterized by an initial burst release followed by a more sustained, diffusion-controlled phase.[1][5] The initial burst is attributed to the rapid release of the drug entrapped near the hydrogel surface. The subsequent sustained release is governed by the diffusion of the drug through the nanofiber mesh of the hydrogel.[3][4] The rate of this diffusion is influenced by several factors, including the density of the hydrogel matrix, the size of the drug molecule, and the interactions between the drug and the peptide fibers.[3][4][5]
In comparison, the glycine-hydrazide linked micelles also show a biphasic release, with a notable pH-sensitivity.[6][7] The acidic environment, mimicking tumor tissues or endosomal compartments, accelerates drug release. This highlights the potential for targeted drug delivery. While both systems offer controlled release, the specific kinetics and release triggers differ, providing a basis for selecting the appropriate carrier for a given therapeutic application.
Experimental Protocols
The following provides a generalized methodology for evaluating the drug release kinetics from this compound hydrogel carriers.
Hydrogel Formation and Drug Loading
-
Peptide Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration that facilitates self-assembly upon addition to an aqueous buffer.
-
Drug Incorporation: The therapeutic drug is typically incorporated by mixing the drug solution with the peptide stock solution before inducing gelation.
-
Hydrogelation: The Fmoc-peptide/drug mixture is then added to a physiological buffer (e.g., PBS, pH 7.4) to initiate self-assembly and hydrogel formation. The final concentrations of the peptide and drug should be optimized for stable hydrogel formation and desired loading capacity.
-
Incubation: Allow the hydrogel to form and equilibrate at a controlled temperature (e.g., 37°C) for a specified period.
In Vitro Drug Release Study
-
Release Medium: Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS, pH 7.4) in a suitable container (e.g., a vial or a well plate). The volume should be sufficient to ensure sink conditions, where the concentration of the released drug in the medium remains significantly lower than its saturation solubility.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry, high-performance liquid chromatography (HPLC), or fluorescence spectroscopy.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it against time. The release data can then be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release kinetics and mechanism.[8][9][10][11]
Visualizing the Process
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a conceptual comparison of drug release profiles.
Caption: Experimental workflow for evaluating drug release from this compound hydrogels.
Caption: Conceptual comparison of drug release profiles from different carrier systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Release, Partitioning, and Conjugation Stability of Doxorubicin in Polymer Micelles Determined by Mechanistic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Release, partitioning, and conjugation stability of doxorubicin in polymer micelles determined by mechanistic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. saspublishers.com [saspublishers.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
Safety Operating Guide
Proper Disposal of Fmoc-Gly-Gly-Gly-OH: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Fmoc-Gly-Gly-Gly-OH and associated waste streams generated during its use in solid-phase peptide synthesis (SPPS). Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
Initial Assessment and Segregation of Waste
The cornerstone of proper chemical waste management is the accurate identification and segregation of all waste streams.[1] this compound itself, in its pure, unused form, is generally not classified as hazardous. However, the context of its use in peptide synthesis invariably involves hazardous materials. Therefore, a thorough assessment of the waste is the first and most critical step.
Key Waste Streams in Fmoc-based Peptide Synthesis:
-
Unused/Expired this compound: The pure, solid peptide.
-
Contaminated Solid Waste: Items such as gloves, weighing paper, pipette tips, and used resin that have come into contact with chemicals.[1][2]
-
Non-Halogenated Solvent Waste: Primarily Dimethylformamide (DMF) used as a reaction solvent.[1]
-
Halogenated Solvent Waste: Primarily Dichloromethane (DCM) used for washing the resin.[1]
-
Basic Waste: Solutions containing piperidine (B6355638) for the removal of the Fmoc protecting group.[1]
-
Acidic Waste: Trifluoroacetic acid (TFA) "cleavage cocktails" used to cleave the synthesized peptide from the resin support.[1]
Disposal Procedures for Unused this compound
For pure, uncontaminated this compound, the disposal procedure is as follows:
-
Consult Institutional Policy: Before any disposal action, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste.[3]
-
Containerization: Keep the solid in its original, clearly labeled container. If the original container is not available, use a new, sealable, and clearly labeled container with the full chemical name.
-
Disposal as Non-Hazardous Waste: If permitted by your institution, this waste may be disposed of as non-hazardous solid waste. This typically involves placing it directly into a designated dumpster for a sanitary landfill, not in common laboratory trash cans that custodial staff handle.[4]
Disposal of Waste Generated During Peptide Synthesis
Waste generated from peptide synthesis involving this compound must be treated as hazardous due to the solvents and reagents used.
Experimental Protocol for Waste Segregation and Collection:
-
Establish Designated Waste Containers: At the start of the synthesis process, prepare separate, clearly labeled, and chemically compatible waste containers for each of the waste streams listed in section 1.
-
Halogenated and Non-Halogenated Solvents: Collect DCM and other halogenated solvents in a "Halogenated Waste" container.[1] Collect DMF and other non-halogenated solvents in a "Non-Halogenated Waste" container.[1]
-
Piperidine (Basic) Waste: Collect the piperidine solution used for Fmoc deprotection in a dedicated container labeled "Piperidine Waste" or "Basic Waste".[1]
-
TFA (Acidic) Waste: Collect the TFA cleavage cocktail in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[1]
-
Contaminated Solid Waste: Collect all used consumables, including the resin post-cleavage, in a designated container for contaminated solid waste.
-
Storage: Store all hazardous waste containers in a designated and properly ventilated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Quantitative Data Summary
The following table summarizes the key characteristics and disposal information for the primary substances involved.
| Substance | Chemical Formula | Form | Primary Hazard | Disposal Pathway |
| This compound | C₂₁H₂₁N₃O₆ | Solid | Generally not classified as hazardous | Non-hazardous solid waste (consult institutional policy) or as part of contaminated solid waste if used. |
| Dichloromethane (DCM) | CH₂Cl₂ | Liquid | Halogenated solvent, potential carcinogen | Collect in a labeled "Halogenated Waste" container for hazardous waste disposal.[1] |
| Dimethylformamide (DMF) | C₃H₇NO | Liquid | Non-halogenated solvent, reproductive toxicity | Collect in a labeled "Non-Halogenated Waste" container for hazardous waste disposal.[1] |
| Piperidine | C₅H₁₁N | Liquid | Basic, toxic | Collect in a labeled "Basic Waste" or "Piperidine Waste" container for hazardous waste disposal.[1] |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | Liquid | Acidic, corrosive | Collect in a labeled "Acidic Waste" or "TFA Waste" container for hazardous waste disposal.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Fmoc-Gly-Gly-Gly-OH
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Operational Procedures, and Disposal of Fmoc-Gly-Gly-Gly-OH.
This guide provides critical safety and logistical information for the proper handling of this compound, a key reagent in peptide synthesis. Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of your research.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, particularly in its solid, powdered form, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The recommended personal protective equipment is detailed below.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended to prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from contamination. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the solid powder to avoid inhalation of fine particles.[1][2] |
Work should always be conducted in a well-ventilated area, preferably within a certified fume hood, especially when weighing or transferring the solid material.[3]
II. Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for the safe and effective use of this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated place, with the container tightly sealed to prevent contamination.[3] The recommended storage temperature is typically between 2-8°C.
2. Preparation for Use (Weighing and Dissolving):
-
Before opening the container, ensure you are wearing all required PPE.
-
Perform all manipulations of the solid compound, such as weighing, within a fume hood to control dust.
-
To dissolve, slowly add the appropriate solvent (commonly Dimethylformamide - DMF) to the solid. Cap the container securely before mixing.
3. Use in Peptide Synthesis:
-
This compound is utilized in solid-phase peptide synthesis (SPPS). The carboxylic acid group is typically activated in situ or pre-activated before coupling to the free amine of the growing peptide chain on a solid support resin.[4]
-
Common activating agents include diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).[4]
-
The Fmoc protecting group is removed using a base, typically a 20% solution of piperidine (B6355638) in DMF, to allow for the next amino acid coupling.[5][6]
4. Post-Handling Cleanup:
-
After handling is complete, thoroughly wipe down all surfaces and equipment with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Below is a workflow diagram illustrating the key steps for handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound, as well as any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves), should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, solvents from washing steps (e.g., DMF, DCM), and reaction mixtures should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour these solutions down the drain.[2]
2. Container Management:
-
All waste containers must be kept securely sealed when not in use.
-
Label containers with "Hazardous Waste" and a full description of the contents.
3. Institutional Procedures:
-
Follow your institution's specific protocols for the collection and disposal of chemical waste.[2] This may involve contacting your institution's Environmental Health and Safety (EHS) department for pickup. Used, degraded, or contaminated products may be classified as hazardous waste, and the determination of its fate must be done by a qualified individual in accordance with local and international regulations.[7]
IV. First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing difficulties occur, seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area thoroughly with soap and water.[3] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
This guide is intended to provide essential information for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. kilobio.com [kilobio.com]
- 4. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. severnbiotech.com [severnbiotech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
